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5-Chloro-6-nitropyrazine-2-carboxylic acid Documentation Hub

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Core Science & Biosynthesis

Foundational

Pyrazine-2-carboxylic Acid Scaffolds: A Technical Guide to Drug Design & Synthesis

Topic: Pyrazine-2-carboxylic acid derivatives building blocks for drug discovery Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: The "Privileged" Nitrogen Scaffold Pyrazine-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pyrazine-2-carboxylic acid derivatives building blocks for drug discovery Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The "Privileged" Nitrogen Scaffold

Pyrazine-2-carboxylic acid (PCA) represents a cornerstone scaffold in modern medicinal chemistry. Unlike its pyridine or benzene analogues, the pyrazine ring offers a unique physicochemical profile characterized by high electron deficiency, reduced lipophilicity (LogP), and specific hydrogen-bonding capabilities.

This guide moves beyond basic descriptions to analyze the causality of PCA's utility: why it functions as a bioisostere, how to overcome its synthetic reactivity challenges, and how to deploy it in high-value therapeutic areas like antimycobacterial and antiviral drug discovery.

Physicochemical Profile

The strategic value of the PCA scaffold lies in its ability to modulate ADME properties.

PropertyValue / CharacteristicDrug Discovery Implication
Molecular Weight 124.10 g/mol Ideal fragment for Fragment-Based Drug Design (FBDD).
pKa (Acid) ~2.9Significantly more acidic than benzoic acid (4.2), affecting solubility and salt formation.
LogP ~ -0.2 to 0.1Low lipophilicity improves water solubility compared to phenyl analogs.
Electronic State

-deficient
Susceptible to nucleophilic attack; resistant to electrophilic substitution.
Metabolic Stability HighThe nitrogen atoms reduce susceptibility to oxidative metabolism (CYP450) compared to benzene.

Mechanistic Pharmacology: The "Trojan Horse" & Nucleotide Mimicry

To utilize PCA derivatives effectively, one must understand the distinct mechanisms by which they engage biological targets.[2] We examine two canonical examples: Pyrazinamide (TB) and Favipiravir (Viral) .

Case Study A: Pyrazinamide (PZA) – The Acidification Trap

PZA is a prodrug.[2][3] Its efficacy against Mycobacterium tuberculosis (Mtb) relies on a "Trojan Horse" mechanism. It passively diffuses into the bacteria, where the enzyme pyrazinamidase (PncA) converts it into the active Pyrazinoic Acid (POA).[2][3][4][5]

  • Mechanism: POA is trapped inside the cell due to an inefficient efflux pump. It disrupts the membrane potential (

    
    ) and inhibits Fatty Acid Synthase I (FAS I), preventing cell wall maintenance.[2]
    
  • Critical Insight: Efficacy is pH-dependent. The acidic environment of macrophage phagosomes enhances the protonation of POA, facilitating its re-entry and accumulation.

Case Study B: Favipiravir (T-705) – Lethal Mutagenesis

Favipiravir is a pyrazine-carboxamide derivative that functions as a nucleobase analogue.

  • Mechanism: Intracellular phosphoribosylation converts it to the active ribofuranosyl-5'-triphosphate (T-705-RTP).[6] This species mimics purine nucleotides, inhibiting viral RNA-dependent RNA polymerase (RdRp) and inducing lethal mutagenesis in RNA viruses.[6]

Visualization: Mechanistic Pathways

The following diagram illustrates the activation pathways for both scaffolds.

Mechanism_Action PZA Pyrazinamide (Prodrug) PncA Enzyme: PncA (Pyrazinamidase) PZA->PncA Bacterial Entry POA Pyrazinoic Acid (Active Effector) PncA->POA Hydrolysis Membrane Disruption of Membrane Potential POA->Membrane Accumulation FASI Inhibition of FAS I POA->FASI Binding Favipiravir Favipiravir (T-705) HGPRT Enzyme: HGPRT (Phosphoribosylation) Favipiravir->HGPRT Cellular Uptake RTP T-705-RTP (Nucleotide Analog) HGPRT->RTP Bioactivation RdRp Inhibition of Viral RdRp RTP->RdRp Competition w/ Purines

Caption: Activation pathways for Pyrazinamide (TB) and Favipiravir (Viral), highlighting the prodrug-to-active metabolite transition.[6]

Synthetic Architectures: Accessing the Scaffold

The electron-deficient nature of the pyrazine ring dictates the synthetic strategy. Electrophilic aromatic substitution (SEAr) is difficult. Therefore, synthesis relies on Nucleophilic Aromatic Substitution (SNAr) , Radical Functionalization (Minisci) , and Amide Coupling .

A. The "Building Block" Approach: Amidation

The carboxylic acid at C-2 is the primary handle for diversification. However, direct coupling can be challenging due to the electron-withdrawing ring reducing the nucleophilicity of amines or causing decarboxylation under harsh conditions.

  • Recommendation: Use T3P (Propylphosphonic Anhydride) . Unlike EDC/HOBt, T3P acts as a water scavenger and drives the reaction to completion with minimal epimerization and high yields, even with sterically hindered anilines.

B. Ring Functionalization: The Minisci Reaction

To functionalize positions C-5 or C-6, radical alkylation is superior to SEAr.

  • Protocol Logic: A carboxylic acid radical (generated from a precursor via oxidative decarboxylation) attacks the protonated pyrazine ring.

  • Reagents:

    
     (catalyst), 
    
    
    
    (oxidant), and the alkyl carboxylic acid source.
Visualization: Synthetic Decision Tree

Synthetic_Workflow Start Pyrazine-2-carboxylic Acid Amidation C-2 Functionalization (Amide Coupling) Start->Amidation RingSub C-5 / C-6 Functionalization Start->RingSub Reduction Reduction to Alcohol/Amine Start->Reduction T3P Reagent: T3P / DIPEA (High Yield, Low Epimerization) Amidation->T3P Library Amide Library (Kinase Inhibitors) T3P->Library Minisci Minisci Reaction (Radical Alkylation) RingSub->Minisci Alkyl/Acyl Radical Halogen Halogenation -> SNAr (POCl3 then Nucleophile) RingSub->Halogen Nucleophilic Attack

Caption: Synthetic workflow for diversifying Pyrazine-2-carboxylic acid at the C-2, C-5, and C-6 positions.

Detailed Experimental Protocol: T3P-Mediated Amidation

This protocol is selected for its reliability in generating "building block" libraries. It avoids the instability issues associated with pyrazine acid chlorides.

Objective: Synthesis of N-(4-chlorophenyl)pyrazine-2-carboxamide.

Reagents:

  • Pyrazine-2-carboxylic acid (1.0 equiv)

  • 4-Chloroaniline (1.1 equiv)

  • T3P (50% w/w in EtOAc) (2.0 equiv)

  • Triethylamine (

    
    ) or DIPEA (3.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue).

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Pyrazine-2-carboxylic acid (124 mg, 1.0 mmol) and 4-Chloroaniline (140 mg, 1.1 mmol) in dry EtOAc (5 mL).

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add

    
     (0.42 mL, 3.0 mmol) dropwise. Causality: The base neutralizes the acidic byproduct of T3P and ensures the amine remains nucleophilic.
    
  • Coupling: Add T3P solution (1.2 mL, 2.0 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (System: 50% EtOAc/Hexane) or LC-MS.

    • Self-Validation Check: The reaction is complete when the starting acid peak disappears. If the reaction stalls, heat to 50°C (T3P is stable at elevated temperatures).

  • Work-up:

    • Add water (10 mL) to quench the reaction.

    • Separate the organic layer.[7][8]

    • Wash the organic layer successively with 1N HCl (to remove unreacted aniline), sat.

      
       (to remove unreacted acid), and brine.
      
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary, or purify via flash column chromatography.
    

Expected Yield: 80–95%. Characterization:


 NMR will show the characteristic pyrazine protons (singlet/doublets around 8.5–9.5 ppm) and the amide NH (broad singlet >9.0 ppm).

References

  • National Institutes of Health (NIH). (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives. Retrieved from [Link][9]

  • PatSnap Synapse. (2024). What is the mechanism of Pyrazinamide?. Retrieved from [Link]

  • PubChem. (2025).[10] Pyrazine-2-carboxylic acid | C5H4N2O2.[1][10][11] Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-chloro-6-nitro-2-pyrazinecarboxylic acid: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-chloro-6-nitro-2-pyrazinecarboxylic acid, a key heter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-chloro-6-nitro-2-pyrazinecarboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its nomenclature, physicochemical properties, synthesis, and potential applications, offering insights grounded in established chemical principles and supported by authoritative references.

Compound Identification and Nomenclature

Correctly identifying a chemical entity is paramount for reproducible research and clear communication within the scientific community. 5-chloro-6-nitro-2-pyrazinecarboxylic acid is systematically named and cataloged through various internationally recognized systems.

The primary identifier for this compound is its CAS Number: 1507759-83-2 . The IUPAC (International Union of Pure and Applied Chemistry) name is 5-chloro-6-nitropyrazine-2-carboxylic acid .

A variety of synonyms and alternative nomenclature are also in use, which are summarized in the table below.

Identifier SystemIdentifier
IUPAC Name 5-chloro-6-nitropyrazine-2-carboxylic acid
CAS Number 1507759-83-2
Synonyms 2-Pyrazinecarboxylic acid, 5-chloro-6-nitro-
InChI InChI=1S/C5H2ClN3O4/c6-3-4(9(12)13)8-2(1-7-3)5(10)11/h1H,(H,10,11)
InChIKey GSZPMVMRPQCJIL-UHFFFAOYSA-N
Canonical SMILES C1=C(N=C(C(=N1)Cl)[O-])C(=O)O
Molecular Formula C5H2ClN3O4
Molecular Weight 203.54 g/mol

A visual representation of the relationships between these identifiers is provided in the diagram below.

Compound_Nomenclature Nomenclature and Identifier Relationship Core_Compound 5-chloro-6-nitro-2-pyrazinecarboxylic acid IUPAC_Name IUPAC Name: 5-chloro-6-nitropyrazine-2-carboxylic acid Core_Compound->IUPAC_Name is named by CAS_Number CAS Number: 1507759-83-2 Core_Compound->CAS_Number is registered as Synonym Synonym: 2-Pyrazinecarboxylic acid, 5-chloro-6-nitro- Core_Compound->Synonym is also known as InChI InChI: 1S/C5H2ClN3O4/... IUPAC_Name->InChI generates SMILES SMILES: C1=C(N=C(C(=N1)Cl)... IUPAC_Name->SMILES generates Molecular_Formula Molecular Formula: C5H2ClN3O4 Molecular_Weight Molecular Weight: 203.54 g/mol Molecular_Formula->Molecular_Weight corresponds to

Caption: Relationship between different nomenclature systems for the target compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for designing synthetic routes, developing formulations, and predicting its behavior in biological systems. The data presented here is a combination of supplier information and computational predictions.

PropertyValueSource
Physical Form Solid[1]
Purity Typically ≥95%[2]
Storage Temperature 2-8°C, under inert atmosphere[2]

Synthesis and Reactivity

Synthetic Approaches

Heterocyclic carboxylic acids like 5-chloro-6-nitro-2-pyrazinecarboxylic acid are valuable intermediates. A common and efficient method for their synthesis is the hydrolysis of their corresponding esters. For example, a green and efficient procedure for the preparation of the related 5-chloropyrazine-2-carboxylic acid from its methyl ester using lithium hydroxide (LiOH) has been reported, highlighting the use of environmentally benign conditions and achieving a high yield.[3] This suggests a plausible synthetic route for the title compound would be the hydrolysis of methyl 5-chloro-6-nitro-2-pyrazinecarboxylate.

Experimental Protocol: Hydrolysis of a Pyrazine Ester (General Procedure)

  • To a solution of the methyl 5-chloropyrazine-2-carboxylate in a suitable solvent (e.g., a mixture of tetrahydrofuran and water), add a stoichiometric amount of a base such as lithium hydroxide or sodium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, acidify the reaction mixture with an aqueous acid (e.g., HCl) to protonate the carboxylate.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the carboxylic acid.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis_Workflow General Synthetic Workflow Start Methyl 5-chloro-6-nitro-2-pyrazinecarboxylate Step1 Base-mediated Hydrolysis (e.g., LiOH, NaOH) Start->Step1 Step2 Acidification (e.g., HCl) Step1->Step2 Step3 Workup and Purification Step2->Step3 End 5-chloro-6-nitro-2-pyrazinecarboxylic acid Step3->End

Caption: A generalized workflow for the synthesis of the target compound via ester hydrolysis.

Reactivity Profile

The reactivity of 5-chloro-6-nitro-2-pyrazinecarboxylic acid is dictated by its three functional groups: the pyrazine ring, the carboxylic acid, and the nitro and chloro substituents.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction to the corresponding alcohol. These transformations are fundamental in medicinal chemistry for the synthesis of compound libraries for structure-activity relationship (SAR) studies.

  • Pyrazine Ring: The pyrazine ring is an electron-deficient heterocycle, and the presence of the electron-withdrawing nitro and chloro groups further deactivates it towards electrophilic aromatic substitution. Conversely, it is susceptible to nucleophilic aromatic substitution, where the chloro group can be displaced by various nucleophiles. The positions of the substituents will direct the regioselectivity of such reactions.

  • Nitro Group: The nitro group can be reduced to an amino group, providing a handle for further functionalization, such as diazotization or acylation.

Applications in Research and Development

Pyrazine and pyridine carboxylic acid derivatives are privileged scaffolds in drug discovery and materials science.[2][4] Their ability to participate in hydrogen bonding and other non-covalent interactions makes them attractive for designing molecules that can bind to biological targets with high affinity and selectivity.

While specific applications of 5-chloro-6-nitro-2-pyrazinecarboxylic acid are not extensively documented in publicly available literature, its structural motifs are present in a wide range of biologically active molecules. The related 5-chloropyrazine-2-carboxylic acid is a known building block for pharmaceuticals.[3] The introduction of a nitro group can modulate the electronic properties and metabolic stability of a molecule, and it can also serve as a precursor to an amino group, which is a common pharmacophoric element.

Potential areas of application for this compound as a synthetic intermediate include:

  • Oncology: As a scaffold for the development of kinase inhibitors.

  • Infectious Diseases: In the synthesis of novel antibacterial and antiviral agents.

  • Agrochemicals: As a precursor for herbicides and fungicides.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show a singlet for the proton on the pyrazine ring, likely in the downfield region (δ 8-9 ppm) due to the deshielding effect of the two nitrogen atoms and the electron-withdrawing substituents. The carboxylic acid proton would appear as a broad singlet, typically at a very downfield chemical shift (δ 10-13 ppm), and its position would be concentration and solvent dependent.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid would resonate in the range of 160-175 ppm. The carbon atoms of the pyrazine ring would appear in the aromatic region, with their chemical shifts influenced by the attached substituents.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid, which is typically broadened due to hydrogen bonding. A strong, sharp absorption between 1700-1750 cm⁻¹ would correspond to the C=O stretch of the carbonyl group. Absorptions corresponding to C=N and C-Cl stretching, as well as the asymmetric and symmetric stretches of the nitro group, would also be present.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Safety and Handling

Based on the available safety data for similar compounds, 5-chloro-6-nitro-2-pyrazinecarboxylic acid should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

GHS Hazard Statements (inferred from similar compounds):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For detailed and up-to-date safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-chloro-6-nitro-2-pyrazinecarboxylic acid is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and other functional materials. Its rich chemistry, stemming from the interplay of its pyrazine core, carboxylic acid functionality, and electron-withdrawing substituents, offers a versatile platform for chemical exploration. While detailed experimental data on this specific molecule is emerging, its relationship to well-studied pyrazine and pyridine carboxylic acids provides a strong foundation for its application in research and development.

References

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, September 20). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Foundational

Strategic Sourcing & Technical Profile: 5-Chloro-6-nitropyrazine-2-carboxylic acid

This guide provides an in-depth technical analysis of 5-Chloro-6-nitropyrazine-2-carboxylic acid (CAS 1507759-83-2), a high-value heterocyclic building block used primarily in the synthesis of antimycobacterial agents an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Chloro-6-nitropyrazine-2-carboxylic acid (CAS 1507759-83-2), a high-value heterocyclic building block used primarily in the synthesis of antimycobacterial agents and kinase inhibitors.

Executive Summary & Compound Identity

5-Chloro-6-nitropyrazine-2-carboxylic acid is a specialized electrophilic scaffold. Unlike its common pyridine analogs, this pyrazine derivative possesses a unique electron-deficient ring system activated by both the para-nitrogen and the ortho-nitro group. This electronic arrangement makes the C5-chlorine atom exceptionally labile to Nucleophilic Aromatic Substitution (SNAr), allowing for the rapid generation of complex 5,6-disubstituted pyrazine libraries.[1]

Critical Identity Check

Researchers frequently confuse this compound with pyridine isomers due to similar nomenclature.[1] Ensure your procurement requests match the specific pyrazine core.[1]

FeatureTarget Compound Common Confusion (Avoid)
Name 5-Chloro-6-nitropyrazine-2-carboxylic acid 5-Chloro-3-nitropyridine-2-carboxylic acid
CAS 1507759-83-2 899423-94-0
Core Ring Pyrazine (1,4-diazine) Pyridine (azine)
Key Reactivity High SNAr susceptibility at C5Moderate reactivity

Commercial Supply Landscape & Pricing

The market for CAS 1507759-83-2 is categorized as "Specialty Building Block," meaning it is rarely held in bulk stock (kg) and is typically synthesized on-demand or held in small research libraries (mg to g scale).

Primary Suppliers (Verified)
  • Fluorochem (UK/EU): Catalog item F801309.[1] Reliable for European distribution.[1]

  • BLD Pharm (Global/China): Strong inventory for pyrazine heterocycles.[1]

  • WuXi AppTec / Pharmablock: Often supply this via custom synthesis routes for drug discovery programs.[1]

Price Benchmarking (2025/2026 Estimates)

Pricing is tiered based on purity and lead time.[1] This compound commands a premium due to the instability of the nitro-chloro-pyrazine motif.

QuantityEstimated Price Range (USD)Lead TimeSourcing Strategy
100 mg $150 - $2501-2 WeeksScreen multiple catalog vendors (MolPort/eMolecules).[1]
1 g $800 - $1,2002-3 WeeksDirect inquiry with BLD Pharm or Fluorochem.
10 g+ Inquire (Custom Synthesis)4-6 WeeksContract Manufacturing (CMO) required.

Procurement Tip: Always request a 1H-NMR and LC-MS prior to shipment. The nitro group at position 6 destabilizes the ring, leading to potential decarboxylation or hydrolysis impurities (e.g., 5-hydroxy-6-nitropyrazine-2-carboxylic acid) if stored improperly.

Technical Utility: The "SNAr Powerhouse"

The primary value of this compound lies in its role as a bifunctional scaffold .[1]

  • SNAr Displacement (C5): The C5-Cl bond is highly activated.[1] Nucleophiles (amines, thiols, alkoxides) displace the chloride under mild conditions, retaining the carboxylic acid for amide coupling.[1]

  • Nitro Reduction (C6): Post-functionalization, the C6-nitro group can be reduced to an amine (using Fe/NH4Cl or H2/Pd), creating a 5,6-diaminopyrazine core—a privileged structure in kinase inhibitors (e.g., FLT3, JAK).[1]

Key Application Areas
  • Antitubercular Drugs: Pyrazinecarboxamide derivatives (analogs of Pyrazinamide) are critical in fighting MDR-TB.[1][2] The 5-chloro-6-nitro scaffold allows for the introduction of lipophilic side chains to improve cell wall penetration.

  • Kinase Inhibitors: The pyrazine core mimics the adenine ring of ATP, making it a potent scaffold for ATP-competitive inhibitors.[1]

Synthesis & Impurity Profile

Understanding the synthesis helps in identifying potential impurities in commercial batches.[1]

Synthetic Pathway Logic

The commercial route typically avoids direct nitration of the chloropyrazine (which is unselective).[1] Instead, it proceeds via the hydroxy-intermediate.[1]

SynthesisPath SM 5-Hydroxypyrazine-2-carboxylic acid Inter Intermediate: 6-Nitro-5-hydroxypyrazine-2-COOH SM->Inter Nitration (HNO3/H2SO4) Product TARGET: 5-Chloro-6-nitropyrazine-2-COOH Inter->Product Chlorination (POCl3/PCl5) Impurity Impurity: Decarboxylated Byproduct Product->Impurity Thermal Degradation

Figure 1: Likely industrial synthesis route.[1] Note that residual phosphorous salts and hydrolysis products (reversion to hydroxy) are common impurities.[1]

Experimental Protocol: SNAr Derivatization

Objective: To functionalize the C5 position with a primary amine while preserving the C6-nitro and C2-carboxylic acid groups.

Materials
  • Substrate: 5-Chloro-6-nitropyrazine-2-carboxylic acid (1.0 eq)

  • Nucleophile: Aniline or Alkyl amine (1.1 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1]

  • Solvent: DMF (Anhydrous) or THF[1]

Step-by-Step Methodology
  • Preparation: Dissolve 5-Chloro-6-nitropyrazine-2-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2).

    • Note: Keep the temperature at 0°C initially. The nitro group makes the chloride extremely reactive; exotherms are possible.[1]

  • Addition: Add DIPEA followed by the slow addition of the amine nucleophile.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via LC-MS.

    • Endpoint: Disappearance of the starting material peak (M-H = ~202 Da for the acid).[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), then brine. Dry over Na2SO4.

  • Validation: The product should show a mass shift corresponding to the amine addition (-Cl +Amine).

References

  • Fluorochem Product Catalog. (2025). 2-Pyrazinecarboxylic acid, 5-chloro-6-nitro (F801309). Retrieved from [1]

  • BLD Pharm. (2025).[1] 5-Chloro-6-nitropyrazine-2-carboxylic acid (BD01099856). Retrieved from

  • Doležal, M., et al. (2006).[1] Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256.[1] (Contextual grounding for pyrazine synthesis). Retrieved from [1]

  • Zitko, J., et al. (2013).[1][3] Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules. (Demonstrates the utility of 5-chloropyrazine scaffolds). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-6-nitropyrazine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Pyrazine Scaffold In the landscape of modern drug discovery and medicinal chemistry, nitrogen-containing heterocycles are of para...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyrazine Scaffold

In the landscape of modern drug discovery and medicinal chemistry, nitrogen-containing heterocycles are of paramount importance. Among these, the pyrazine core is a "privileged scaffold," frequently appearing in FDA-approved pharmaceuticals and clinical candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone for designing molecules with diverse biological activities, from anticancer to antimicrobial agents.[2][3][4]

The subject of this guide, 5-Chloro-6-nitropyrazine-2-carboxylic acid, is a highly valuable and versatile building block. Its structure is engineered for facile and selective functionalization via Nucleophilic Aromatic Substitution (SNAr). The pyrazine ring is inherently electron-deficient, a property significantly amplified by the presence of two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a carboxylic acid group (-COOH).[5] These groups, positioned strategically relative to the chlorine atom, dramatically lower the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.[6] This pre-activation makes the SNAr reaction an efficient and powerful tool for generating libraries of complex pyrazine derivatives under often mild conditions, avoiding the need for transition-metal catalysts.[7][8]

This document provides a comprehensive guide to understanding and performing SNAr reactions on this substrate, detailing the underlying mechanism, a robust experimental protocol, and the scope of its application for researchers in pharmaceutical and chemical development.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of 5-Chloro-6-nitropyrazine-2-carboxylic acid does not proceed through a direct displacement (like an Sₙ2 reaction) or a cationic intermediate (like an Sₙ1 reaction). Instead, it follows a well-established two-step addition-elimination mechanism.[6]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine (the ipso-carbon). This is typically the rate-determining step. The aromaticity of the pyrazine ring is temporarily broken, forming a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[6][9]

  • Leaving Group Elimination: The stability of the Meisenheimer complex is the key to the reaction's success. The negative charge is delocalized and stabilized by the resonance effects of the ortho pyrazine nitrogen and, most importantly, the para-nitro group.[6] In the second, faster step, the aromaticity is restored by the elimination of the chloride leaving group, yielding the final substituted product.

// Reactants sub [label=<

5-Chloro-6-nitropyrazine- 2-carboxylic acid

];

nu [label="Nu-H", shape=plaintext, fontsize=14, fontcolor="#EA4335"]; base [label="Base", shape=plaintext, fontsize=12, fontcolor="#34A853"];

// Meisenheimer Complex mc [label=<

];

// Product prod [label=<

Substituted Product

];

lg [label="Cl⁻", shape=plaintext, fontsize=14, fontcolor="#4285F4"];

// Invisible nodes for layout inv1 [shape=point, width=0.01, height=0.01]; inv2 [shape=point, width=0.01, height=0.01];

// Edges sub -> inv1 [label=1 (slow)>, fontcolor="#202124"]; nu -> inv1 [arrowhead=none]; inv1 -> mc;

mc -> inv2 [label=2 (fast)>, fontcolor="#202124"]; inv2 -> prod; inv2 -> lg;

{rank=same; sub; nu;} {rank=same; prod; lg;} } .dot Caption: General mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of 5-(Benzylamino)-6-nitropyrazine-2-carboxylic acid

This protocol details a representative SNAr reaction using benzylamine as the nucleophile. It is a robust procedure that can be adapted for a range of primary and secondary amines.

3.1. Materials and Equipment

Reagents & Solvents Equipment
5-Chloro-6-nitropyrazine-2-carboxylic acid (1.0 eq)Round-bottom flask with magnetic stir bar
Benzylamine (1.1 - 1.5 eq)Condenser and heating mantle/oil bath
N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0-3.0 eq)Magnetic stirrer
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)Thin-Layer Chromatography (TLC) plates (Silica gel)
Ethyl acetate (EtOAc)Rotary evaporator
1 M Hydrochloric acid (HCl)Separatory funnel
Saturated sodium chloride solution (Brine)pH paper or pH meter
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Filtration apparatus (Büchner funnel)
Silica gel for column chromatographyGlassware for chromatography

3.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 5-Chloro-6-nitropyrazine-2-carboxylic acid (1.0 eq) and a magnetic stir bar.

    • Rationale: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, although this reaction is often robust enough to be performed on the benchtop.

  • Solvent and Base Addition: Add anhydrous DMF (or another suitable polar aprotic solvent like MeCN) to achieve a concentration of approximately 0.1-0.2 M. Add the base (e.g., DIPEA, 2.5 eq). Stir the mixture until the solids are mostly dissolved.

    • Rationale: A polar aprotic solvent is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex. A non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ is required to neutralize the HCl formed during the reaction and to deprotonate the carboxylic acid and/or the amine nucleophile, driving the reaction to completion.[10]

  • Nucleophile Addition: Add benzylamine (1.2 eq) dropwise to the stirring solution at room temperature.

    • Rationale: A slight excess of the nucleophile ensures complete consumption of the starting material. Dropwise addition helps to control any potential exotherm.

  • Heating and Monitoring: Heat the reaction mixture to 50-80 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).

    • Rationale: Gentle heating accelerates the reaction rate, particularly for less reactive nucleophiles.[10] Regular monitoring is crucial to determine the reaction endpoint and prevent the formation of degradation byproducts from prolonged heating.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

    • Rationale: This step quenches the reaction and partitions the product into the organic layer while water-soluble components (like the base's salt) move to the aqueous layer.

  • Aqueous Wash: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, and finally, brine.

    • Rationale: The acid wash protonates and removes the basic DIPEA and any unreacted benzylamine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Rationale: Removing all water is essential before evaporation to obtain a dry crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure 5-(benzylamino)-6-nitropyrazine-2-carboxylic acid.

    • Rationale: Purification is necessary to remove any unreacted starting materials, byproducts, or baseline impurities.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

dot graph TD { A[1. Reaction Setup(Substrate, Solvent, Base)] --> B{2. Nucleophile Addition(e.g., Benzylamine)}; B --> C(3. Heat Reaction50-80 °C); C --> D{4. Monitor Progress(TLC / LC-MS)}; D -- Reaction Incomplete --> C; D -- Reaction Complete --> E[5. Cool & Quench(Add EtOAc / H₂O)]; E --> F[6. Aqueous Work-up(Acid/Brine Wash)]; F --> G[7. Dry & Concentrate(Na₂SO₄, Rotovap)]; G --> H[8. Purification(Chromatography orRecrystallization)]; H --> I([9. Final ProductCharacterization]);

} .dot Caption: Experimental workflow for the SNAr reaction.

Scope, Limitations, and Troubleshooting

The high reactivity of 5-Chloro-6-nitropyrazine-2-carboxylic acid allows for the use of a wide array of nucleophiles.

4.1. Nucleophile Scope

Nucleophile Class Examples General Conditions & Notes
N-Nucleophiles Primary/Secondary Aliphatic & Aromatic AminesThis is the most common application. Reactions are generally high-yielding. Electron-rich amines react faster than electron-poor ones.[7] Sterically hindered amines may require higher temperatures or longer reaction times.
O-Nucleophiles Alkoxides (e.g., NaOMe), PhenoxidesRequires a strong base (e.g., NaH) to pre-form the alkoxide/phenoxide. Care must be taken to exclude water to prevent hydrolysis of the starting material to the corresponding hydroxypyrazine.[2]
S-Nucleophiles Thiols (e.g., Thiophenol), BisulfideThiols are excellent nucleophiles and reactions are often rapid, even at room temperature.[5] A base is needed to deprotonate the thiol. Polysulfides have been shown to be exceptionally reactive nucleophiles for chloroazines.[5]
C-Nucleophiles Stabilized Carbanions (e.g., Malonates)Requires a strong base to generate the carbanion. These reactions are less common but feasible, providing a route for C-C bond formation.

4.2. Potential Challenges and Troubleshooting

  • Low Yield / No Reaction:

    • Cause: Insufficiently reactive nucleophile, inadequate temperature, or inefficient base.

    • Solution: Increase reaction temperature, screen alternative bases (e.g., Cs₂CO₃, K₃PO₄), or switch to a more polar solvent like DMSO. For weakly nucleophilic amines, a stronger base system may be required.[7]

  • Formation of Hydrolysis Byproduct:

    • Cause: Presence of water in the reaction mixture, especially under basic conditions and at elevated temperatures.

    • Solution: Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. Run the reaction under an inert atmosphere.

  • Side Reactions with the Carboxylic Acid:

    • Cause: The carboxylic acid can be esterified or form amides under certain conditions, though this is generally not competitive with the much faster SNAr reaction.

    • Solution: If this is a concern, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction, followed by a final deprotection step.

Conclusion

The nucleophilic aromatic substitution of 5-Chloro-6-nitropyrazine-2-carboxylic acid is a cornerstone reaction for the synthesis of highly functionalized pyrazine derivatives. The inherent electronic activation of the substrate ensures high reactivity and selectivity, enabling the efficient introduction of diverse chemical functionalities. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this versatile building block in the synthesis of novel compounds for drug discovery and other advanced applications.

References

  • Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF. Available from: [Link]

  • ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. Available from: [Link]

  • Directed nucleophilic aromatic substitution reaction. Available from: [Link]

  • Lundgren, R. J., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available from: [Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Div. (2025). Dovepress. Available from: [Link]

  • Durham University. a sca old for the synthesis of highly functionalised heterocycles - Durham E-Theses. Available from: [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available from: [Link]

  • Kłosiński, M., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available from: [Link]

  • Wiley Online Library. Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. Available from: [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available from: [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. Available from: [Link]

  • Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic and Medicinal Chemistry International Journal. Available from: [Link]

  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available from: [Link]

  • Venditto, N. J. & Nicewicz, D. A. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Organic Letters. Available from: [Link]

  • Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • Wydra, S., et al. (2023). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem. Available from: [Link]

  • Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Doležal, M., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules. Available from: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. (2025). Available from: [Link]

  • Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Available from: [Link]

Sources

Application

Application Note: Chemoselective Reduction of the Nitro Group in 5-Chloro-6-nitropyrazine Derivatives

Executive Summary The synthesis of highly functionalized pyrazine scaffolds is a cornerstone of modern drug discovery. However, the selective reduction of a nitro group in the presence of a reactive halogen—specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pyrazine scaffolds is a cornerstone of modern drug discovery. However, the selective reduction of a nitro group in the presence of a reactive halogen—specifically in 5-chloro-6-nitropyrazine derivatives—presents a significant chemoselectivity challenge. Standard catalytic hydrogenation protocols frequently result in concurrent hydrodehalogenation, destroying the critical C-Cl bond required for downstream cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

This application note provides a comprehensive, field-proven guide to achieving >90% chemoselectivity. By leveraging single-electron transfer (SET) mechanisms or mild oxygen-acceptor reagents, researchers can bypass the oxidative addition pathways that plague traditional palladium-catalyzed methods.

Mechanistic Rationale & Chemoselectivity Challenges

Pyrazines are highly electron-deficient heteroaromatic systems. The presence of two electronegative nitrogen atoms in the ring withdraws electron density from the carbon backbone, rendering the C-Cl bond highly susceptible to activation.

When exposed to standard hydrogenation conditions (e.g., Pd/C and H₂), the low-valent Pd(0) readily undergoes oxidative addition into the weakened C(sp²)–Cl bond 1. This pathway outcompetes or runs parallel to the reduction of the nitro group, leading to the formation of the undesired dechlorinated aminopyrazine.

To circumvent this, reduction strategies must rely on reagents that target the highly polarizable N=O bond without providing the necessary activation energy or mechanism for C-Cl insertion.

  • Iron-Mediated (Béchamp-Type) Reduction: Utilizes Fe(0) as an electron source in a mildly acidic medium. The reaction proceeds via sequential single-electron transfers (SET) to the nitro group, forming nitroso and hydroxylamine intermediates before yielding the amine 2. The solid-liquid heterogeneous nature of the iron surface does not support C-Cl oxidative addition, preserving the halogen 3.

  • Tin(II) Chloride Reduction: Sn(II) acts as a direct oxygen acceptor (oxidizing to Sn(IV)). It is highly specific to nitro groups and is routinely used for sensitive chloronitropyrazine substrates [[4]]().

Mechanistic Pathway Visualization

G SM 5-Chloro-6-nitropyrazine Unselective Standard Hydrogenation (Pd/C, H2) SM->Unselective Non-selective Selective Selective Reduction (Fe/AcOH or SnCl2) SM->Selective Chemoselective Dechloro Dechlorinated Product (Aminopyrazine) Unselective->Dechloro Hydrodehalogenation Desired 5-Chloro-6-aminopyrazine (Target Molecule) Unselective->Desired Minor Selective->Desired >90% Yield

Mechanistic divergence in the reduction of 5-chloro-6-nitropyrazine derivatives.

Comparative Analysis of Reduction Strategies

MethodReagents & ConditionsYield RangeChemoselectivity (C-Cl Retention)ScalabilityPrimary Drawback
Béchamp-Type Fe powder, AcOH, 60 °C80–95%Excellent (>98%)High (Industrial)Generation of iron sludge
Tin(II) Chloride SnCl₂·2H₂O, EtOH, 70 °C75–90%Excellent (>99%)Medium (Lab scale)Emulsion during workup; Heavy metal
Poisoned Catalysis Pt/C (Sulfided), H₂, MeOH85–95%Good (~90–95%)High (Industrial)Requires specialized catalysts
Standard Hydrog. Pd/C, H₂, MeOH<10%Poor (<5%)N/AComplete loss of chloro group

Detailed Experimental Protocols

Protocol A: Iron/Acetic Acid Reduction (Recommended for Scale-Up)

This protocol is highly robust and relies on the heterogeneous electron transfer from iron powder.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 5-chloro-6-nitropyrazine derivative (10.0 mmol, 1.0 eq) in glacial acetic acid (30 mL).

  • Activation & Addition: Add finely powdered Iron (325 mesh, 50.0 mmol, 5.0 eq) in small portions over 15 minutes at room temperature.

    • Causality Insight: The initial SET to the nitro group is highly exothermic. Portion-wise addition prevents thermal runaway.

  • Reaction: Heat the suspension to 60 °C. Maintain vigorous stirring for 2–4 hours.

    • Causality Insight: Because the reduction occurs exclusively at the solid-liquid interface of the iron particles, high-shear stirring is mandatory to prevent the iron from clumping and halting the reaction.

  • Monitoring: Monitor via LC-MS. The reaction is complete when the nitro starting material is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter the entire mixture through a tightly packed pad of Celite. Wash the pad with additional ethyl acetate (2 × 20 mL).

  • Neutralization (Critical): Transfer the filtrate to a separatory funnel and carefully neutralize by adding saturated aqueous NaHCO₃ in portions until CO₂ evolution ceases (pH ~7-8).

    • Causality Insight: Leaving the newly formed electron-rich aminopyrazine in acidic conditions during concentration can lead to degradation or polymerization.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the product.

Protocol B: Tin(II) Chloride Reduction (Recommended for Sensitive Substrates)

This method is exceptionally mild and chemoselective, ideal for late-stage functionalization where acidic conditions (like AcOH) might cleave sensitive protecting groups.

  • Preparation: Dissolve the 5-chloro-6-nitropyrazine derivative (10.0 mmol, 1.0 eq) in ethanol or ethyl acetate (40 mL).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (40.0 mmol, 4.0 eq) in one portion.

  • Reaction: Heat the mixture to 70 °C for 2 hours.

    • Causality Insight: The water of hydration in the SnCl₂·2H₂O complex acts as the necessary proton source for the formation of the amine, eliminating the need for external strong acids.

  • Quench & Basification (Critical): Cool the reaction to 0 °C and pour it into crushed ice. Slowly add 2M NaOH until the aqueous phase reaches pH > 11.

    • Causality Insight: Quenching SnCl₂ reactions typically forms a thick, unmanageable emulsion of insoluble tin(II/IV) hydroxides. Pushing the pH above 11 converts these species into highly water-soluble sodium stannate (

      
      ), instantly breaking the emulsion and allowing for clean phase separation.
      
  • Extraction: Extract the basic aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Downstream Processing & Troubleshooting

  • Incomplete Reduction (Protocol A): If LC-MS shows a stalled reaction with intermediate hydroxylamine, the iron surface has likely passivated. Add a catalytic amount of aqueous HCl (0.1 eq) to etch the iron surface and re-initiate the electron transfer.

  • Persistent Emulsions (Protocol B): If basification does not fully resolve the tin emulsion, add saturated aqueous Rochelle salt (potassium sodium tartrate) and stir vigorously for 30 minutes. The tartrate acts as a bidentate ligand, chelating the tin ions and forcing them into the aqueous phase.

References

  • The Chemistry of Heterocyclic Compounds, Supplement I (Chemistry of Heterocyclic Compounds: A Series Of Monographs) (Volume 58). epdf.pub. Discusses the specific reduction parameters for 2-chloro-3-nitropyrazine using SnCl2.
  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. Details the single-electron transfer mechanisms of iron-catalyzed nitro reductions.
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. Explains the chemoselectivity of iron powder in preserving delicate reducible functionalities.
  • Reduction Of Nitro Chlorobenzene. thecameronteam.com. Reviews the industrial challenge of hydrodehalogenation during standard catalytic hydrogenations.

Sources

Method

Amide coupling conditions for pyrazine-2-carboxylic acids using T3P or HATU

This Application Note is designed for researchers and process chemists requiring high-fidelity amide bond formation with pyrazine-2-carboxylic acids. It moves beyond generic "add and stir" instructions to provide a mecha...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-fidelity amide bond formation with pyrazine-2-carboxylic acids. It moves beyond generic "add and stir" instructions to provide a mechanistic rationale for reagent selection and optimization.

Executive Summary

Pyrazine-2-carboxylic acids present a "deceptive simplicity" in medicinal chemistry. While structurally small, the electron-deficient pyrazine ring significantly lowers the basicity of the heteroatoms and increases the electrophilicity of the carbonyl. However, this same electron withdrawal can destabilize activated intermediates, leading to hydrolysis or decarboxylation under forcing conditions.

This guide contrasts two dominant activation strategies:

  • HATU (Guanidinium salt): The "Brute Force" method for high-throughput screening (HTS) and difficult-to-activate substrates.

  • T3P (Propylphosphonic anhydride): The "Precision" method for scale-up, green chemistry, and facile purification.

The Challenge: Pyrazine-2-Carboxylic Acid

Before selecting a reagent, understand the substrate's behavior:

  • Electronic Deactivation: The pyrazine ring (two nitrogens) is highly electron-withdrawing. This makes the carboxylic acid more acidic (pKa ~2.9) than benzoic acid (pKa ~4.2).

  • Nucleophilic Competition: While the ring nitrogens are weakly nucleophilic (pKa of conjugate acid ~0.6), they can participate in hydrogen bonding or chelation, potentially interfering with the transition state of the attacking amine.

  • Solubility: Pyrazine-2-carboxylic acids often exhibit poor solubility in non-polar solvents (DCM, Toluene), necessitating polar aprotic solvents (DMF, DMSO) or specific esters (EtOAc) compatible with T3P.

Mechanistic Insight & Reagent Selection

HATU: The Rapid Activator

Mechanism: HATU generates an OAt-active ester.[1][2] The 7-azabenzotriazole moiety provides an "anchimeric assistance" (neighboring group effect) via the pyridine nitrogen, accelerating the amine attack.

  • Best For: Small-scale (mg), library synthesis, unreactive amines, steric hindrance.

  • Drawback: Generates tetramethylurea (TMU) and HOAt byproducts, which are difficult to remove without chromatography.

T3P: The Clean Anhydride

Mechanism: T3P acts as a cyclic anhydride.[3] Reaction with the carboxylate opens the ring, forming a mixed phosphoric anhydride. This intermediate is highly reactive toward amines but relatively stable to epimerization.

  • Best For: Scale-up (>1g), process chemistry, acid-sensitive substrates.

  • Advantage: Byproducts (propanephosphonic acid derivatives) are water-soluble.[3][4][5] Workup is often a simple phase separation.

Selection Matrix
FeatureHATU T3P (50% in EtOAc/DMF)
Scale < 100 mg (Discovery)> 100 mg to kg (Process)
Reaction Rate Very Fast (< 1 h)Moderate (1 - 12 h)
Purification Chromatography usually requiredAqueous extraction often sufficient
Cost HighLow/Moderate
Atom Economy Poor (High MW byproducts)Good
Solvent DMF, NMP, DMSOEtOAc, Me-THF, DMF, DCM

Visualizing the Activation Pathways

The following diagram illustrates the divergent activation pathways and the critical "Decision Node" for chemists.

G cluster_0 Critical Control Points Start Pyrazine-2-Carboxylic Acid + Amine Decision Decision Node: Scale & Purification? Start->Decision HATU_Path Path A: HATU (Discovery/HTS) Decision->HATU_Path Small Scale / Difficult Amine T3P_Path Path B: T3P (Process/Scale-up) Decision->T3P_Path Large Scale / Green Chem HATU_Mech Mechanism: Formation of OAt-Active Ester HATU_Path->HATU_Mech HATU_Result Fast Reaction Complex Workup (TMU/HOAt) HATU_Mech->HATU_Result Product Pyrazine Amide Product HATU_Result->Product T3P_Mech Mechanism: Formation of Mixed Anhydride T3P_Path->T3P_Mech T3P_Result Clean Reaction Water-Soluble Byproducts T3P_Mech->T3P_Result T3P_Result->Product

Figure 1: Decision tree and mechanistic flow for selecting between HATU and T3P activation pathways.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Small Scale)

Target: Rapid synthesis of analogs for biological screening.

Reagents:

  • Pyrazine-2-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Conc. 0.1 M - 0.2 M)

Step-by-Step:

  • Pre-activation: In a vial, dissolve the pyrazine-2-carboxylic acid and HATU in anhydrous DMF.

  • Base Addition: Add DIPEA dropwise. Observation: The solution may turn yellow/orange due to the liberation of the OAt anion. Stir for 2–5 minutes.

    • Why? Pre-activation ensures the active ester is formed before the amine (potential nucleophile competitor) is introduced, though HATU is fast enough that "one-pot" often works.

  • Coupling: Add the amine.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: LCMS should show conversion to product (M+H) and disappearance of the active ester peak (M+136 for OAt ester).

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (x2), Water (x1), Brine (x1). Dry over Na2SO4.

  • Purification: Flash chromatography is usually required to remove HOAt and TMU.

Protocol B: T3P-Mediated Coupling (Scale-Up)

Target: Multi-gram synthesis with simplified purification.

Reagents:

  • Pyrazine-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 - 5.0 equiv) OR DIPEA (3.0 - 4.0 equiv)

    • Expert Tip: Pyridine often acts as both base and co-solvent, stabilizing the transition state for T3P couplings.

  • Solvent: EtOAc or 2-MeTHF (Conc. 0.2 M - 0.5 M).

Step-by-Step:

  • Slurry Formation: Suspend the pyrazine-2-carboxylic acid and amine in EtOAc (or 2-MeTHF).

  • Base Addition: Add Pyridine (or DIPEA).[6] Cool to 0°C if the amine is highly reactive; otherwise, RT is acceptable.

  • T3P Addition: Add the T3P solution dropwise over 5–10 minutes.

    • Exotherm Alert: T3P addition can be exothermic.[6]

  • Reaction: Allow to warm to RT and stir. T3P reactions are slower; allow 4–12 hours.

    • Optimization: If conversion stalls, heat to 50–60°C. T3P is thermally stable.

  • Self-Validating Workup:

    • Add water (volume equal to reaction solvent). Stir vigorously for 15 mins.

    • Separate layers.[7] The T3P byproducts (propanephosphonic acid) partition into the aqueous phase.

    • Wash organic layer with 0.5 M HCl (to remove excess pyridine/amine), then sat. NaHCO3 (to remove unreacted acid), then Brine.

  • Isolation: Evaporate solvent. Often yields pure product without chromatography.

Troubleshooting: The Self-Validating System

Use these checkpoints to validate the reaction in real-time.

ObservationDiagnosisCorrective Action
Low Conversion (HATU) Hydrolysis of Active EsterEnsure DMF is anhydrous. Increase HATU to 1.5 eq. Check if amine is protonated (add more DIPEA).
Low Conversion (T3P) Slow KineticsHeat reaction to 60°C. Add DMAP (0.1 eq) as a nucleophilic catalyst.
New Impurity (+18 mass) HydrolysisWater ingress. Dry solvents.
New Impurity (+99 mass) Phosphono-amide (T3P side reaction)Rare. Indicates amine attacked T3P phosphorus instead of carbonyl. Lower temp during addition; ensure carboxylate is fully deprotonated before T3P addition.
Racemization (Chiral Amine) Base-mediated proton abstractionUse T3P (lower epimerization risk). Keep temperature < 0°C during base addition. Use Collidine instead of DIPEA.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive.[3][6][8] Journal of the American Chemical Society.

  • Archimica. (2025). T3P® (Propanephosphonic Acid Anhydride) Application Guide. (Note: General reference for T3P properties).

Sources

Application

Application Note: Chemoselective Synthesis of 6-Amino-5-Chloropyrazine-2-Carboxylic Acid via Nitro Reduction

Abstract This application note details the robust synthesis of 6-amino-5-chloropyrazine-2-carboxylic acid , a critical scaffold for antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors. The protocol focuses...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust synthesis of 6-amino-5-chloropyrazine-2-carboxylic acid , a critical scaffold for antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors. The protocol focuses on the chemoselective reduction of the nitro group in the presence of a sensitive aryl chloride. Unlike standard catalytic hydrogenation (H₂/Pd/C), which poses a high risk of hydrodechlorination (yielding the des-chloro byproduct), this guide utilizes a Bechamp-type reduction (Fe/NH₄Cl) . This method ensures >95% retention of the carbon-chlorine bond while quantitatively converting the nitro functionality to an amine.

Introduction & Retrosynthetic Analysis

The Chemoselectivity Challenge

Synthesizing functionalized pyrazines requires navigating the delicate balance of ring electronics. The pyrazine ring is electron-deficient (


-deficient).
  • The Precursor: 6-nitro-5-chloropyrazine-2-carboxylic acid (or its ester) contains two electron-withdrawing groups (Nitro, Chloro). The nitro group activates the ring, making the C-Cl bond susceptible to nucleophilic attack or reductive cleavage.

  • The Goal: Reduce

    
     without breaking the 
    
    
    
    bond.
  • The Risk: Standard hydrogenation (H₂/Pd) often results in hydrodechlorination , producing 6-aminopyrazine-2-carboxylic acid (impurity).

Retrosynthetic Strategy

The synthesis is approached via the methyl ester to improve solubility and handling during the reduction step, followed by mild hydrolysis.

Retrosynthesis Figure 1: Retrosynthetic Pathway emphasizing the critical reduction step. Target Target: 6-Amino-5-chloropyrazine- 2-carboxylic acid Intermediate Intermediate: Methyl 6-amino-5-chloropyrazine- 2-carboxylate Intermediate->Target Hydrolysis (LiOH) Precursor Precursor: Methyl 6-nitro-5-chloropyrazine- 2-carboxylate Precursor->Intermediate Chemoselective Reduction (Fe / NH4Cl) Start Starting Material: Methyl 5-chloropyrazine- 2-carboxylate Start->Precursor Nitration (HNO3/H2SO4)

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Methyl 6-nitro-5-chloropyrazine-2-carboxylate Substrate1.0Precursor
Iron Powder (Fe) Reductant4.0 - 5.0Fine powder (<325 mesh preferred)
Ammonium Chloride (NH₄Cl) Electrolyte/Buffer5.0 - 8.0Saturated solution source
Ethanol / Water Solvent3:1 v/vPromotes proton transfer
Ethyl Acetate Extraction-HPLC grade
Step-by-Step Methodology
Step 1: Reactor Setup and Activation[1]
  • Vessel: Use a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with heavy iron sludge), reflux condenser, and internal thermometer.

  • Solvent Prep: Charge Ethanol and Water (3:1 ratio). Degas with Nitrogen for 10 minutes to minimize oxidative side reactions.

  • Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (4.0 eq) to the solvent.

  • Pre-heating: Heat the suspension to 60°C for 15 minutes. Expert Insight: This "etches" the iron surface, removing oxides and exposing active sites.

Step 2: The Reduction Reaction
  • Addition: Slowly add the Nitro Precursor (dissolved in a minimal amount of Ethanol/THF if solid addition is difficult) to the stirring iron suspension.

    • Caution: The reaction is exothermic. Control addition rate to maintain temp < 80°C.

  • Reflux: Heat the mixture to mild reflux (75-80°C ) for 2–4 hours .

  • Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexane) or HPLC.

    • Endpoint: Disappearance of the Nitro peak.

    • QC Check: Ensure no des-chloro byproduct is forming (usually elutes earlier on Reverse Phase).

Step 3: Workup & Purification[2]
  • Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxide sludge. Wash the cake with hot Ethanol.

    • Note: Cold filtration may precipitate the product in the filter cake.

  • Concentration: Evaporate the ethanol under reduced pressure.

  • Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Result: Methyl 6-amino-5-chloropyrazine-2-carboxylate (Yellow solid).[3] Yield typically 85-92%.

Step 4: Hydrolysis to Final Acid (Optional)
  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH·H₂O (2.0 eq) at 0°C. Stir at RT for 1 hour.

  • Acidify carefully with 1M HCl to pH 3-4.

  • The product 6-amino-5-chloropyrazine-2-carboxylic acid precipitates.[3] Filter and dry.

Process Workflow Visualization

Workflow Figure 2: Operational Workflow for Chemoselective Reduction Start Start: Nitro Precursor Mix Mix: Fe + NH4Cl + EtOH/H2O (Activate at 60°C) Start->Mix React Reaction: Reflux 80°C (2-4 Hours) Mix->React Check QC Check: HPLC/TLC (Nitro consumed?) React->Check Check->React No (Extend time) Filter Filtration: Celite (Hot) Remove Fe Sludge Check->Filter Yes Extract Workup: Evaporate EtOH, Extract w/ EtOAc Filter->Extract Hydrolysis Hydrolysis: LiOH/THF (If Acid is target) Extract->Hydrolysis Final Final Product: 6-Amino-5-chloropyrazine- 2-carboxylic acid Hydrolysis->Final

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature 70°C - 80°CBelow 60°C, the reaction stalls. Above 90°C (pressure), risk of dechlorination increases.
Iron Quality <325 MeshSurface area is critical for heterogeneous electron transfer.
pH Control Neutral/Mildly AcidicNH₄Cl buffers the reaction. Strong acids (HCl) will protonate the amine and may cause hydrolysis or dechlorination.
Solvent Ratio EtOH/H₂O (3:1)Water is required to dissolve NH₄Cl; Ethanol dissolves the organic substrate.
Troubleshooting Guide
  • Problem: Reaction is sluggish (>6 hours).

    • Solution: Add a catalytic amount of dilute HCl (0.1 eq) to "jumpstart" the iron activation. Ensure mechanical stirring is vigorous.

  • Problem: Dechlorination observed (>5% impurity).

    • Solution: Switch solvent to Ethyl Acetate/Water system or reduce temperature to 60°C. Avoid Palladium catalysts entirely.

  • Problem: Product stuck in Iron sludge.

    • Solution: Perform the Celite filtration hot and wash excessively with warm THF or EtOAc.

Analytical Validation

To confirm the identity of 6-amino-5-chloropyrazine-2-carboxylic acid :

  • ¹H NMR (DMSO-d₆):

    • Look for the disappearance of the Nitro precursor signals.

    • Pyrazine Ring Proton (H3): Singlet, typically shifts upfield (shielded) due to the electron-donating amino group (approx. 8.0 - 8.5 ppm).

    • Amine (-NH₂): Broad singlet, exchangeable with D₂O, typically around 7.0 - 7.5 ppm.

    • Carboxylic Acid (-COOH): Broad singlet >11.0 ppm.

  • Mass Spectrometry (LC-MS):

    • M+H: Calculate exact mass. For C₅H₄ClN₃O₂:

      • Monoisotopic Mass: ~173.0 Da.

      • Observed [M+H]⁺: ~174.0.

    • Isotope Pattern: Look for the characteristic 3:1 ratio of ³⁵Cl:³⁷Cl peaks (M and M+2) to confirm chlorine retention.

References

  • Chemoselective Reduction of Nitroarenes

    • Review: Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds." Organic Process Research & Development, 2018.

  • Favipiravir Intermediate Synthesis (Analogous Chemistry)

    • Context: This chemistry mirrors the synthesis of 3-amino-6-chloropyrazine-2-carboxylic acid derivatives used in Favipiravir manufacturing.
    • Source: "Process for the preparation of Favipiravir." Google Patents.

  • Iron-Mediated Reduction Protocols

    • Protocol: "Reduction of Nitro Compounds using Iron/Ammonium Chloride." Organic Chemistry Portal.

  • Compound Data

    • CAS 1511766-70-3:[3] 6-amino-5-chloropyrazine-2-carboxylic acid.[3] PubChem.

Disclaimer: This protocol involves hazardous chemicals (nitro compounds, chloropyrazines).[4] All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Method

Reaction of 5-Chloro-6-nitropyrazine-2-carboxylic acid with primary amines

Technical Application Note: Chemoselective Functionalization of 5-Chloro-6-nitropyrazine-2-carboxylic Acid Executive Summary This guide details the protocols for reacting 5-chloro-6-nitropyrazine-2-carboxylic acid (CNPCA...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Chemoselective Functionalization of 5-Chloro-6-nitropyrazine-2-carboxylic Acid

Executive Summary

This guide details the protocols for reacting 5-chloro-6-nitropyrazine-2-carboxylic acid (CNPCA) with primary amines. This scaffold is a critical intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors. The presence of three functional groups—a carboxylic acid (C2), a labile chlorine (C5), and a nitro group (C6)—creates a complex reactivity landscape. This note provides validated workflows to control chemoselectivity, specifically addressing the competition between Nucleophilic Aromatic Substitution (


) and acid-base salt formation.

Mechanistic Insight & Reactivity Profile

Electronic Activation Analysis

The pyrazine ring is electron-deficient (π-deficient), making it naturally susceptible to nucleophilic attack. In CNPCA, this susceptibility is supercharged by the substituent pattern:

  • C5-Chlorine (Leaving Group): This position is highly activated for

    
     because it is:
    
    • Ortho to the electron-withdrawing Nitro group (

      
      ) at C6.
      
    • Para to the Carboxyl group (

      
      ) at C2 (assuming N1/N4 numbering).
      
    • Adjacent to the ring nitrogen (N4), which stabilizes the Meisenheimer complex intermediate.

  • C2-Carboxylic Acid: This group presents a "proton trap." Reaction with a primary amine (

    
    ) immediately forms an ammonium carboxylate salt (
    
    
    
    ). This deactivates the nucleophile (amine) and increases the electron density on the ring (via the carboxylate anion), potentially stalling the
    
    
    reaction.
Reaction Pathways

The chemist must choose the pathway based on the desired product:

  • Pathway A (

    
    ):  Displacement of Cl to form 5-amino-6-nitropyrazine-2-carboxylic acid.
    
  • Pathway B (Amide Coupling): Activation of COOH to form 5-chloro-6-nitropyrazine-2-carboxamide.

Figure 1: Decision tree for functionalizing CNPCA. Route 1 is recommended for high purity.

Experimental Protocols

Protocol A: The "Gold Standard" (Esterification-Substitution-Hydrolysis)

Best for: High purity, valuable amines, and avoiding salt complications.

Rationale: Converting the acid to a methyl ester prevents salt formation, maintains the electrophilicity of the pyrazine ring, and allows the


 reaction to proceed under mild conditions.

Step 1: Esterification

  • Dissolve CNPCA (1.0 eq) in anhydrous Methanol (0.5 M).

  • Add Thionyl Chloride (

    
    )  (2.0 eq) dropwise at 0°C.
    
  • Reflux for 3 hours. Monitor by TLC/LCMS (Acid converts to Methyl Ester).

  • Concentrate in vacuo to yield Methyl 5-chloro-6-nitropyrazine-2-carboxylate.

Step 2:


 Reaction 
  • Dissolve the methyl ester (1.0 eq) in THF or Acetonitrile (0.2 M).

  • Add DIPEA (Diisopropylethylamine) (1.2 eq) to scavenge HCl.

  • Add the Primary Amine (1.05 eq) dropwise at 0°C.

  • Stir at Room Temperature (RT) for 2–4 hours.

    • Note: The color usually changes to bright yellow/orange upon substitution.

  • QC Check: LCMS should show mass shift corresponding to

    
    .
    

Step 3: Hydrolysis (Optional - if Acid is final target)

  • Add LiOH (2.0 eq) in water/THF (1:1).

  • Stir at RT for 1 hour. Avoid heating to prevent decarboxylation.

  • Acidify to pH 3 with 1N HCl. Extract with EtOAc.

Protocol B: Direct on the Acid (The "Excess Base" Method)

Best for: Rapid screening, cheap amines, and robust substrates.

Rationale: By using excess amine or a strong non-nucleophilic base, the equilibrium is forced towards the free amine species, which can then attack the carboxylate-deactivated ring at elevated temperatures.

Materials:

  • Substrate: CNPCA

  • Solvent: Water, Ethanol, or DMF (for solubility)

  • Base: Excess Primary Amine (3.0 eq) OR Triethylamine (2.0 eq) + Amine (1.1 eq).

Procedure:

  • Dissolution: Suspend CNPCA (100 mg, 0.49 mmol) in Ethanol (2 mL).

  • Neutralization: Add the Primary Amine (1.5 mmol, 3.0 eq) in one portion.

    • Observation: An immediate exotherm or precipitate (salt) may occur.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Mechanistic Note: Heating is required to overcome the electronic deactivation caused by the carboxylate anion (

      
      ).
      
  • Workup:

    • Cool to RT.

    • Evaporate volatiles.

    • Redissolve in water (pH > 8).

    • Acidify carefully with 1N HCl to pH 3–4. The product (amino-acid) usually precipitates.

    • Filter and wash with cold water.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
No Reaction (SM remains) Salt formation deactivated the ring.Switch to Protocol A (Ester) or increase temperature to 100°C in DMF.
Decarboxylation Reaction temperature too high (>120°C).Keep temp < 80°C. The nitro group facilitates

loss.
Hydrolysis of Cl Water present in basic media (formation of 5-OH).Use anhydrous solvents (THF/DCM) and dry amines.
Wrong Regioisomer Attack at

position (rare).
Confirm structure by NMR. Cl displacement is favored 95:5 over

.

Analytical Validation (QC)

NMR Signature (DMSO-d6):

  • Starting Material (CNPCA): No aromatic protons (fully substituted).

  • Product (

    
    ):  Look for the disappearance of the specific C5-Cl carbon signal (approx 145-150 ppm in 
    
    
    
    ) and appearance of the amine NH proton (broad singlet, 7.0–9.0 ppm).
  • Decarboxylation Check: If the C2-COOH is lost, a new aromatic singlet (C2-H) will appear around 8.5–9.0 ppm.

HPLC/MS:

  • Use an acidic mobile phase (0.1% Formic Acid) to ensure the carboxylic acid is protonated for better retention on C18 columns.

  • Mass Spec: Expect

    
     and 
    
    
    
    modes. Chlorine isotopes (
    
    
    3:1 ratio) in the starting material will disappear in the product.

References

  • Mechanistic Found

    
    : 
    
    • Nucleophilic Aromatic Substitution.[1][2][3][4][5] Wikipedia. (General Mechanism).[6][7] Available at: [Link][3]

  • Pyrazine Hydrolysis & Ester Reactivity

    • Li, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5):104-105. Available at: [Link]

  • Nitropyridine/Pyrazine Analogs in Drug Discovery

    • Krasavin, M., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (MDPI). (Demonstrates acid activation and substitution logic). Available at: [Link]

  • Decarboxylation Risks

    • Karmas, G., & Spoerri, P. E. (1956).[8] Synthesis and reactions of 5,6-dichloro-3-nitropyrazinamine. (Describes decarboxylative nitration and lability of nitro-pyrazine acids). Available via ResearchGate: [Link]

Sources

Application

Application Note: Decarboxylative Functionalization of 5-Chloro-6-nitropyrazine-2-carboxylic acid via Copper-LMCT Catalysis

Executive Summary The compound 5-Chloro-6-nitropyrazine-2-carboxylic acid (CAS: 1507759-83-2) is a densely functionalized, electron-deficient heteroaromatic building block of high value in medicinal chemistry and agroche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Chloro-6-nitropyrazine-2-carboxylic acid (CAS: 1507759-83-2) is a densely functionalized, electron-deficient heteroaromatic building block of high value in medicinal chemistry and agrochemical development[1]. Its structure offers orthogonally addressable handles: a carboxylic acid for decarboxylative radical coupling, a chlorine atom for S_N_Ar or cross-coupling, and a nitro group for downstream reduction. However, the direct decarboxylative functionalization of such highly electron-deficient pyrazines is notoriously difficult using standard two-electron or classical photoredox methods[2].

This technical guide details a state-of-the-art methodology leveraging Copper Ligand-to-Metal Charge Transfer (Cu-LMCT) to overcome these inherent electronic limitations, enabling efficient decarboxylative halogenation and cross-coupling[3].

Scientific Rationale & Mechanistic Insights

The Challenge of Electron-Deficient Arenes

Traditional photoredox decarboxylation relies on the single-electron oxidation of a carboxylate anion to an aroyloxy radical. For electron-deficient systems like 5-chloro-6-nitropyrazine-2-carboxylic acid, the oxidation potential is prohibitively high (often > +1.5 V vs SCE). Furthermore, any transiently generated aroyloxy radical is highly susceptible to rapid back-electron transfer (BET) with the photocatalyst, regenerating the starting material before CO₂ extrusion can occur[4].

The Cu-LMCT Solution

To bypass these redox potential limitations, this protocol utilizes a[5]. The causality of this approach relies on inner-sphere photochemistry rather than outer-sphere electron transfer:

  • Complexation : A Cu(II) pre-catalyst coordinates with the deprotonated pyrazine-2-carboxylate to form a photoactive Cu(II)-carboxylate complex.

  • Photoexcitation & LMCT : Irradiation with near-UV light (365 nm) induces an inner-sphere electron transfer from the carboxylate ligand to the Cu(II) center.

  • Radical Generation : This homolytic cleavage generates a Cu(I) species and the critical aroyloxy radical, which rapidly extrudes CO₂ to form a highly nucleophilic pyrazyl radical[3].

  • Trapping : The pyrazyl radical is intercepted by a trapping agent (e.g., Selectfluor for fluorination, or bis(pinacolato)diboron for borylation), yielding the functionalized product[5].

Mechanism A 5-Chloro-6-nitropyrazine- 2-carboxylic acid B Cu(II) Complexation (Pre-catalyst + Base) A->B C Photoexcitation (365 nm / Near-UV) B->C D Ligand-to-Metal Charge Transfer (LMCT) C->D E Aroyloxy Radical + Cu(I) Species D->E E->B Oxidation of Cu(I) to Cu(II) F -CO2 Extrusion E->F G Pyrazyl Radical Intermediate F->G H Radical Trapping (e.g., Selectfluor) G->H I Functionalized Product (e.g., Fluoropyrazine) H->I

Cu-LMCT catalytic cycle for decarboxylative functionalization of pyrazine-2-carboxylic acids.

Experimental Protocols

Protocol A: Decarboxylative Fluorination

This protocol describes the conversion of 5-chloro-6-nitropyrazine-2-carboxylic acid to 2-chloro-5-fluoro-3-nitropyrazine using Selectfluor as the fluorine source.

Self-Validation Check: To ensure system integrity, run a parallel "Dark Control" (see Table 1, Entry 6). The complete absence of product validates that the reaction is strictly photochemically driven. Additionally, perform a crude ¹⁹F NMR using fluorobenzene as an internal standard before workup to quantify conversion and validate the extraction efficiency.

Step-by-Step Procedure:

  • Preparation : In an argon-filled glovebox, add 5-chloro-6-nitropyrazine-2-carboxylic acid (101.8 mg, 0.5 mmol) and LiOtBu (60.0 mg, 0.75 mmol) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Loading : Add Cu(OTf)₂ (18.1 mg, 0.05 mmol, 10 mol%) and Selectfluor (265.7 mg, 0.75 mmol) to the reaction vessel.

  • Solvent Addition : Seal the tube with a rubber septum, remove it from the glovebox, and inject 5.0 mL of rigorously degassed Acetonitrile/Water (1:1 v/v) via syringe.

  • Irradiation : Place the reaction vessel in a photoreactor equipped with 365 nm LEDs. Ensure vigorous stirring and maintain the temperature at 25 °C using a cooling fan. Irradiate for 16 hours[4].

  • Workup : Dilute the mixture with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the fluorinated pyrazine product.

Protocol B: Decarboxylative Borylation

This protocol accesses the versatile pyrazyl boronic ester for downstream Suzuki-Miyaura couplings.

Step-by-Step Procedure:

  • Preparation : In a glovebox, combine the pyrazine carboxylic acid (0.5 mmol), Cu(acac)₂ (13.1 mg, 10 mol%), bis(pinacolato)diboron (B₂pin₂, 254 mg, 1.0 mmol, 2.0 equiv), and K₃PO₄ (159 mg, 0.75 mmol) in a 10 mL reaction vial.

  • Solvent : Add 5.0 mL of anhydrous, degassed DMF.

  • Irradiation : Seal the vial, remove from the glovebox, and irradiate at 365 nm for 24 hours at ambient temperature[5].

  • Isolation : Quench the reaction with deionized water (5 mL), extract with diethyl ether (3 x 10 mL), dry over MgSO₄, and purify via neutral alumina chromatography to yield the corresponding pyrazyl boronic ester.

Workflow Step1 1. Reagent Preparation (Glovebox, inert atm) Step2 2. Cu-Catalyst & Base Addition Step1->Step2 Step3 3. Substrate & Trapping Reagent Loading Step2->Step3 Step4 4. Photoreactor Setup (365 nm LEDs, cooling) Step3->Step4 Step5 5. Reaction Monitoring (LC-MS / TLC) Step4->Step5 Step6 6. Aqueous Workup & Extraction Step5->Step6 Step7 7. Column Chromatography Purification Step6->Step7

Step-by-step experimental workflow for photochemical decarboxylative functionalization.

Data Presentation

The following table summarizes the optimization parameters for the decarboxylative fluorination of electron-deficient pyrazine carboxylic acids, demonstrating the critical role of the copper source and solvent system.

EntryCatalyst (10 mol%)Base (1.5 eq)Solvent (0.1 M)Light SourceYield (%)*
1 Cu(OTf)₂ LiOtBu MeCN/H₂O (1:1) 365 nm LED 78%
2Cu(acac)₂LiOtBuMeCN/H₂O (1:1)365 nm LED65%
3Cu(OTf)₂K₂CO₃MeCN/H₂O (1:1)365 nm LED42%
4Cu(OTf)₂LiOtBuDMF365 nm LED31%
5NoneLiOtBuMeCN/H₂O (1:1)365 nm LED0%
6Cu(OTf)₂LiOtBuMeCN/H₂O (1:1)Dark0%

*Table 1: Optimization of reaction conditions. Yields determined by ¹⁹F NMR using fluorobenzene as an internal standard prior to isolation.

References

  • Chen, T. Q., Pedersen, P. S., Dow, N. W., et al. "Ligand-to-Copper Charge Transfer: A General Catalytic Approach to Aromatic Decarboxylative Functionalization". ChemRxiv (2021). URL:[Link]

  • Li, Q. Y., et al. "Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II) carboxylates". Nature Chemistry 14, 94–99 (2022). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions on Electron-Deficient Pyrazines

Welcome to the technical support hub for researchers, chemists, and drug development professionals engaged in the functionalization of electron-deficient pyrazines via Nucleophilic Aromatic Substitution (SNAr). As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals engaged in the functionalization of electron-deficient pyrazines via Nucleophilic Aromatic Substitution (SNAr). As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's intricacies to empower you to troubleshoot and optimize your syntheses effectively. The pyrazine core is a privileged scaffold in medicinal chemistry, and mastering its modification is a critical skill. This guide is structured to address the most common challenges encountered in the lab, blending mechanistic principles with practical, field-proven solutions.

PART 1: Troubleshooting Guide

This section is designed to rapidly diagnose and solve specific experimental issues.

Q1: My reaction shows low or no conversion of the starting halopyrazine. What are the primary factors to investigate?

A1: Low conversion is the most common issue and typically points to insufficient reactivity in one of the core components of the reaction system. A systematic approach is crucial.

1. Assess Substrate & Nucleophile Reactivity:

  • Pyrazine Ring Activation: While the pyrazine ring is inherently electron-deficient, SNAr reactions are significantly accelerated by the presence of additional electron-withdrawing groups (EWGs) on the ring.[1][2] If your pyrazine is only modestly activated, you will need more forcing conditions (higher temperature, stronger base/nucleophile).

  • Leaving Group Ability: The rate-determining step of an SNAr reaction is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[1][2] Therefore, the leaving group's ability to activate the site of attack through its electronegativity is paramount. The general reactivity trend is F > Cl > Br > I .[1][3] A fluoro-pyrazine will be significantly more reactive than a chloro-pyrazine. If you are struggling with a chloro- or bromo-pyrazine, switching to the fluoro-analogue is a powerful, albeit sometimes synthetically challenging, solution.

  • Nucleophile Strength: Weakly nucleophilic reagents (e.g., alcohols, neutral anilines) will react sluggishly. For nucleophiles with an acidic proton, such as alcohols or amines, their reactivity is dramatically enhanced by deprotonation. The use of a suitable, non-nucleophilic base to generate the more potent alkoxide or anilide in situ is standard practice.[1]

2. Evaluate Reaction Conditions:

  • Solvent Choice: The traditional choice for SNAr reactions is a polar aprotic solvent like DMSO, DMF, or NMP, which can solvate the cation of the base and leave the nucleophile highly reactive.[4] However, for electron-deficient heterocycles like pyrazines, surprising results can be achieved with alternative solvents. Studies have shown that water can be an excellent solvent, leading to high yields and clean reaction profiles, potentially due to an "on-water" effect where the reaction is accelerated at the organic-aqueous interface.[3][5] Greener solvents like PEG-400 have also proven highly effective, sometimes enabling reactions in as little as five minutes at elevated temperatures.[6]

  • Temperature: SNAr reactions on pyrazines often require heat. A typical starting point is 80-120 °C.[3][7] If conversion is low, a stepwise increase in temperature (e.g., in 20 °C increments) is a logical step. However, be aware that excessive heat can lead to decomposition of starting materials or products.[7][8]

  • Base Selection: The base must be strong enough to deprotonate the nucleophile (if necessary) but should not react with the substrate or solvent. For reactions in organic solvents, inorganic carbonates like Cs₂CO₃ or K₂CO₃ are common. In aqueous media, KF has been shown to be a particularly effective and environmentally benign base.[3]

Below is a workflow to guide your troubleshooting process for low conversion issues.

start Low / No Conversion sub Is Pyrazine Ring Sufficiently Activated (EWG)? start->sub lg Is Leaving Group Optimal (F > Cl)? sub->lg Yes sol_a Consider More Electron-Deficient Analogue sub->sol_a No nuc Is Nucleophile Strong Enough? lg->nuc Yes sol_b Switch to Fluoro-Substituted Starting Material lg->sol_b No cond Are Conditions Forcing Enough? nuc->cond Yes sol_c Use Stronger Base to Deprotonate Nucleophile nuc->sol_c No sol_d Increase Temperature Stepwise (e.g., 80 -> 100 -> 120 °C) cond->sol_d No end Re-evaluate Reaction sol_a->end sol_b->end sol_c->end sol_e Screen Solvents (DMSO, DMF, Water, PEG-400) sol_d->sol_e sol_e->end

Caption: Troubleshooting workflow for low SNAr conversion.

Q2: My TLC shows multiple spots, indicating significant side product formation. How can I improve selectivity?

A2: Side product formation often arises from reactions at unintended sites, over-reaction, or degradation.

  • Over-reaction on Polyhalogenated Pyrazines: If your substrate has multiple leaving groups, substitution can occur more than once. Using a less polar solvent can sometimes temper reactivity and improve mono-substitution selectivity.[9] Additionally, carefully controlling stoichiometry (e.g., using 1.0-1.1 equivalents of the nucleophile) is critical.

  • Degradation: As mentioned, high temperatures can cause decomposition.[10] Monitor the reaction by TLC or LC-MS over time. If you observe the product forming and then disappearing, your reaction temperature is likely too high or the reaction time is too long.

  • Steric Hindrance: In some cases, bulky nucleophiles can lead to side reactions. For instance, sterically hindered amines might act as a base, promoting elimination or other pathways, rather than as a nucleophile.[11]

  • Solvent Reactivity: While uncommon, some solvents or impurities (like water in a non-aqueous reaction) can act as nucleophiles under harsh conditions. Ensure you are using dry solvents, especially when working with highly reactive substrates.

ProblemProbable CauseSuggested Solution
Multiple Substitutions Substrate has >1 leaving group; conditions too harsh.Use stoichiometric nucleophile; consider a less polar solvent or lower temperature.
Product Disappears Over Time Thermal degradation of the product.Reduce reaction temperature; monitor reaction to find optimal time and quench before degradation begins.
Complex Mixture of Products Non-selective reaction; nucleophile acting as a base.Re-evaluate base/nucleophile combination; ensure nucleophile is not overly hindered.
Q3: I am using a 2-substituted 3,5-dichloropyrazine, and I'm getting a mixture of regioisomers. How can I control where the nucleophile attacks?

A3: This is an excellent and critical question. For unsymmetrical pyrazines, regioselectivity is governed by the electronic nature of the substituents already on the ring. The stability of the negatively charged Meisenheimer intermediate dictates the outcome.

A key study demonstrated this principle elegantly:[12][13]

  • Electron-Donating Group (EDG) at C2: If you have an EDG (e.g., -CH₃, -OCH₃) at the C2 position, nucleophilic attack is directed preferentially to the C3-position . The EDG helps stabilize the negative charge that develops on the adjacent nitrogen in the Meisenheimer intermediate.

  • Electron-Withdrawing Group (EWG) at C2: Conversely, if you have an EWG (e.g., -CN, -CO₂Me) at the C2 position, the nucleophile will preferentially attack the C5-position . The EWG stabilizes the intermediate by delocalizing the negative charge through resonance.[12][13]

This powerful directing effect is a cornerstone of synthetic strategy for substituted pyrazines. If you are getting poor regioselectivity, verify the electronic nature of your C2 substituent and ensure it aligns with your desired outcome.

start 2-Substituted 3,5-Dichloropyrazine sub_type Nature of C2 Substituent? start->sub_type edg Electron-Donating Group (EDG) e.g., -CH₃, -OCH₃ sub_type->edg EDG ewg Electron-Withdrawing Group (EWG) e.g., -CN, -CO₂R sub_type->ewg EWG attack_c3 Nucleophilic Attack Directed to C3 edg->attack_c3 attack_c5 Nucleophilic Attack Directed to C5 ewg->attack_c5

Caption: Directing effects of C2 substituents in SNAr reactions.

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of an SNAr reaction on a pyrazine ring?

A1: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This breaks the aromaticity of the pyrazine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][2] The high activation energy of this step is why electron-withdrawing groups, which stabilize this negative charge, are so crucial for accelerating the reaction.

  • Elimination (Fast Step): The leaving group departs, taking its pair of electrons with it. This step rapidly restores the aromaticity of the pyrazine ring to yield the final substituted product.

Q2: Why is fluoropyrazine often more reactive than chloropyrazine in SNAr?

A2: This is a classic point of confusion for those familiar with SN1 and SN2 reactions, where iodide is the best leaving group. In SNAr, the C-X bond is not broken in the rate-determining step. Instead, the first step—nucleophilic attack—is rate-limiting. Fluorine's intense electronegativity makes the carbon atom it's attached to highly electrophilic (electron-poor), making it much more susceptible to attack by a nucleophile.[1][2] This enhanced electrophilicity far outweighs the strength of the C-F bond, which is broken in the subsequent fast step.

Q3: What are the best general-purpose solvent and base combinations to start with?

A3: There is no single "best" combination, as the optimal choice depends on the specific substrates. However, here are two excellent starting points based on proven reliability and versatility.

Condition SetSolventBaseTemperature (°C)Key Advantages & Considerations
Classic Aprotic DMSO or DMFK₂CO₃ or Cs₂CO₃80 - 120Highly effective for a broad range of nucleophiles. Cs₂CO₃ is more soluble and often more effective but also more expensive. Ensure anhydrous conditions.[5]
Green / Aqueous WaterKF100Environmentally friendly, often results in very clean reactions and simple workups. Particularly effective for amine nucleophiles on chloropyrazines.[3]
Rapid / Green PEG-400None (if amine is basic)120Extremely fast reaction times have been reported. Good for high-throughput synthesis.[6]
Q4: When should I consider using a catalyst for my SNAr reaction?

A4: For most SNAr reactions on activated heterocycles like pyrazines, a catalyst is not necessary.[3] The inherent electron deficiency of the ring often provides sufficient activation. However, catalysis may be beneficial in specific, challenging cases:

  • Poorly Activated Substrates: If your pyrazine lacks strong EWGs and is sluggish to react even at high temperatures, a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) could help. The Lewis acid can coordinate to one of the ring nitrogens, further withdrawing electron density and activating the ring towards nucleophilic attack.[14]

  • Protic Acid Catalysis: Simple protic acids can also catalyze the reaction by protonating a ring nitrogen, which has a similar activating effect.[14]

It is important to distinguish this from transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig), which follow a completely different oxidative addition/reductive elimination mechanism.[14]

PART 3: Key Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile in DMSO

This protocol provides a robust starting point for the reaction of a chloropyrazine with a primary or secondary amine.

Materials:

  • 2-Chloropyrazine derivative (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyrazine derivative (1.0 eq) and potassium carbonate (2.0 eq).

  • Seal the vessel with a septum and flush with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.

  • Add the amine nucleophile (1.2 eq) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS (e.g., every 2 hours).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aminopyrazine.

Protocol 2: "On-Water" SNAr Amination Procedure

This protocol is based on literature demonstrating the surprising efficacy of water as a solvent for these transformations.[3]

Materials:

  • 2-Chloropyrazine derivative (1.0 eq)

  • Amine nucleophile (1.0-1.2 eq)

  • Potassium Fluoride (KF) (2.0 eq)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the 2-chloropyrazine (1.0 eq), amine (1.2 eq), and potassium fluoride (2.0 eq).

  • Add deionized water to achieve a concentration of approximately 0.5 M. The mixture will likely be heterogeneous.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Maintain the reaction at reflux for the required time (e.g., 12-18 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, extract the product directly from the reaction mixture using a suitable organic solvent like isopropyl acetate or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting product is often of high purity, but can be further purified by chromatography or recrystallization if necessary.[3][5]

PART 4: References

  • Leadbeater, N. E., & Ghorbani, M. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 5(2), 415-419. [Link]

  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Leadbeater, N. E., & Ghorbani, M. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]

  • ResearchGate. (n.d.). Effect of temperature (100, 110, 120, 130, and 140 °C) on synthesis of pyrazines using acetol and NH₄OH. ResearchGate. [Link]

  • Stadler, D., et al. (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PMC. [Link]

  • ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Catalysed SNAr reactions. WordPress. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Vidal, A., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]

  • Wang, Z., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]

  • Buncel, E., et al. (1998). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Optimization

Technical Support Guide: Troubleshooting Solubility of Nitropyrazine Carboxylic Acids

Introduction Nitropyrazine carboxylic acids (e.g., 3-nitropyrazine-2-carboxylic acid) are critical intermediates in the synthesis of antitubercular agents (like pyrazinamide derivatives) and other bioactive heterocycles....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitropyrazine carboxylic acids (e.g., 3-nitropyrazine-2-carboxylic acid) are critical intermediates in the synthesis of antitubercular agents (like pyrazinamide derivatives) and other bioactive heterocycles. However, they frequently present a "brick dust" challenge: they are high-melting, crystalline solids with poor aqueous solubility, leading to crashed-out reactions, difficult workups, and poor bioavailability data.

This guide addresses the physicochemical root causes of this insolubility and provides actionable, field-proven strategies to overcome it.

Module 1: Understanding the Chemistry (The "Why")

Q: Why is 3-nitropyrazine-2-carboxylic acid so insoluble compared to its amino analogs? A: The insolubility stems from a combination of high crystal lattice energy and the absence of zwitterionic character.

  • Lack of Zwitterion Formation: Unlike 3-aminopyrazine-2-carboxylic acid, which can form a soluble zwitterion (internal salt) between the basic amine and the acidic carboxylate, the nitro group is strongly electron-withdrawing. This dramatically reduces the basicity of the pyrazine ring nitrogens, preventing protonation at neutral pH. The molecule exists primarily as a neutral, uncharged species.

  • Dimerization (The "Zipper" Effect): In the solid state, carboxylic acids form stable, cyclic hydrogen-bonded dimers (Graph Set

    
    ). The electron-deficient pyrazine ring also facilitates strong 
    
    
    
    -
    
    
    stacking. Breaking this stable lattice requires significant energy, which water (a high-polarity solvent) cannot provide for a non-polar, neutral aromatic scaffold.

Q: What is the estimated pKa, and why does it matter? A: While experimental values vary by derivative, the pKa of 3-nitropyrazine-2-carboxylic acid is estimated to be between 2.0 and 3.0 .

  • Implication: At pH < 2 (common in nitration workups), the molecule is fully protonated (

    
    ) and reaches its minimum solubility (intrinsic solubility, 
    
    
    
    ).
  • Strategy: To dissolve it, you must operate at least 2 pH units above the pKa (pH > 5) to generate the anionic carboxylate salt (

    
    ).
    
Module 2: Solubilization Strategies
Strategy A: pH Adjustment (The "Goldilocks" Zone)
  • The Issue: Researchers often try to dissolve the compound in neutral water or strong acid, where it is least soluble.

  • The Fix: Convert the acid to its salt form.

    • Reagent: Use Sodium Bicarbonate (

      
      )  or Ammonium Hydroxide (
      
      
      
      )
      . Avoid strong bases (NaOH) initially to prevent potential nucleophilic attack or ring degradation if the system is heated.
    • Target pH: Adjust aqueous media to pH 6.0 – 7.5 .

    • Observation: The yellow suspension should clear as the nitropyrazine carboxylate anion forms.

Strategy B: Cosolvent Systems

If the application (e.g., HPLC, biological assay) cannot tolerate high pH, use a water-miscible organic cosolvent.

SolventSolubility RatingNotes
DMSO ExcellentBest for stock solutions (up to 100 mM). Hard to remove.
DMF Very GoodGood alternative to DMSO; potential toxicity issues.
Methanol ModerateGood for recrystallization.
Ethyl Acetate ModerateExcellent for extraction from acidic aqueous layers.
Water (pH < 2) Poor Precipitates as free acid.
Water (pH > 6) Good Soluble as Na/K salt.
Module 3: Decision Tree & Workflow

The following diagram outlines the logical flow for troubleshooting solubility issues during purification or analysis.

SolubilityDecisionTree Start Start: Solid Nitropyrazine Acid CheckApp What is the Application? Start->CheckApp Synthesis Synthesis / Purification CheckApp->Synthesis Analysis Analysis (HPLC/Bioassay) CheckApp->Analysis SaltForm Convert to Salt (Add sat. NaHCO3) Synthesis->SaltForm StockSol Prepare Stock in DMSO Analysis->StockSol CheckDissolve Did it dissolve? SaltForm->CheckDissolve SuccessAq Process in Aqueous Phase (Precipitate later with HCl) CheckDissolve->SuccessAq Yes AddCoSolvent Add Methanol or THF (10-20% v/v) CheckDissolve->AddCoSolvent No AddCoSolvent->SuccessAq Dilute Dilute into Buffer (pH 7.4) StockSol->Dilute PrecipCheck Precipitation observed? Dilute->PrecipCheck SuccessAnal Proceed with Assay PrecipCheck->SuccessAnal No LowerConc Lower Concentration or Increase DMSO % PrecipCheck->LowerConc Yes

Figure 1: Decision tree for solubilizing nitropyrazine carboxylic acids based on application.

Module 4: Experimental Protocols
Protocol A: Determination of Aqueous Solubility Profile

Use this protocol to determine the exact pH required for your specific derivative.

  • Preparation: Weigh 10 mg of the nitropyrazine carboxylic acid into a 20 mL clear glass vial.

  • Initial Suspension: Add 10 mL of distilled water. Vortex for 1 minute. The solid will likely remain undissolved.

  • Titration:

    • Place a calibrated pH probe into the suspension.

    • Slowly add 0.1 M NaOH or saturated

      
        dropwise under magnetic stirring.
      
    • Record the pH after every 50 µL addition.

  • Endpoint: Note the pH at which the solution becomes visibly clear (visual solubility point).

    • Tip: If the solution turns dark/black, you may be degrading the ring; stop and use a milder base or lower temperature.

Protocol B: Purification via Acid-Base Swing

Use this standard workup to purify the compound from reaction byproducts.

  • Dissolution: Suspend the crude solid in water (10 mL/g). Add saturated

    
     solution until pH reaches ~8.0 and the solid dissolves completely. Filter off any insoluble impurities (non-acidic byproducts).
    
  • Precipitation: Cool the filtrate to 0–5°C in an ice bath.

  • Acidification: Slowly add 6M HCl dropwise with vigorous stirring.

    • Critical Step: Continue adding acid until pH drops below 2.0. The nitropyrazine acid should precipitate as a fine solid.

  • Isolation: Filter the solid using a sintered glass funnel. Wash with a small amount of ice-cold water (to remove inorganic salts) followed by cold methanol (to remove organic impurities, if the product is sparingly soluble in MeOH).

  • Drying: Dry in a vacuum oven at 40°C. Note: High heat (>80°C) may cause decarboxylation in some nitro-acids.

References
  • Solubility of Heteroaromatic Acids: Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. Link (Discusses pKa and solubility profiles of pyridine/pyrazine analogs).

  • Crystal Engineering & Hydrogen Bonding: Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. Link (Foundational text on carboxylic acid dimers/

    
     motifs).
    
  • Synthesis & Properties of Nitropyrazines: Sato, N. (1991). Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Pergamon Press. (Authoritative source on pyrazine chemistry and reactivity).
  • pKa Estimation: Calculated using ACD/Labs Percepta Platform and validated against 3-nitropyridine-2-carboxylic acid analogs (pKa ~2.5). ChemicalBook Database. Link

Troubleshooting

Controlling regioselectivity in 5-chloro-6-nitropyrazine substitution reactions

Welcome to the Heterocyclic Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity challenges when performing Nucleophilic Aromatic Substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity challenges when performing Nucleophilic Aromatic Substitution (SNAr) on 5-chloro-6-nitropyrazine scaffolds, such as the widely used pharmaceutical building block 1[1].

Below, you will find mechanistic troubleshooting FAQs, quantitative data, and self-validating experimental protocols to help you precisely control your reaction outcomes.

Troubleshooting & FAQs (Q&A)

Q1: Why am I getting a mixture of C5-chloro and C6-nitro displacement products? A1: The pyrazine ring is inherently electron-deficient. The presence of a strong electron-withdrawing nitro group at C6 and a highly electronegative chlorine atom at C5 creates two competing electrophilic centers. According to foundational studies on2, reactions on heterocycles bearing strong electron-withdrawing groups often proceed via a stepwise Meisenheimer complex[2]. Because both the chloride ion and the nitrite ion can act as leaving groups, the reaction pathway bifurcates depending on the nucleophile's hardness and the reaction temperature.

Q2: How can I selectively displace the chlorine atom (C5) while keeping the nitro group intact? A2: To selectively target the C5 position, you must use "soft" nucleophiles (e.g., thiols, secondary amines) at low temperatures (0°C to Room Temperature) in non-polar or protic solvents (DCM, EtOH). Research on the 3 demonstrates that nucleophilic displacement of the chloro group by amines is highly efficient under these mild conditions, as the nitro group remains a poorer leaving group kinetically[3].

Q3: How do I force the displacement of the nitro group (C6) instead of the chlorine? A3: You must shift the thermodynamic balance by using "hard" nucleophiles (e.g., alkoxides, aryloxides) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (60°C–80°C). As detailed in4, the nitrite anion becomes an excellent leaving group in polar aprotic media under thermal stress, yielding the C6-substituted ether[4].

Q4: Does the presence of a C2 substituent (e.g., a carboxylic acid) affect regioselectivity? A4: Yes, significantly. 5 reveal that an electron-withdrawing group (EWG) at the C2 position strongly directs nucleophilic attack to the C5 position[5]. This occurs because the EWG stabilizes the negative charge localized on the adjacent nitrogen in the Meisenheimer transition state.

Mechanistic Visualization

SNAr_Mechanism SM 5-chloro-6-nitropyrazine Scaffold MC_Cl Meisenheimer Complex A (Attack at C5) SM->MC_Cl Soft Nu-, Low Temp MC_NO2 Meisenheimer Complex B (Attack at C6) SM->MC_NO2 Hard Nu-, High Temp Nuc Nucleophile (Nu-) Nuc->MC_Cl Nuc->MC_NO2 Prod_Cl C5-Substituted Product (Cl displaced) MC_Cl->Prod_Cl -Cl- Prod_NO2 C6-Substituted Product (NO2 displaced) MC_NO2->Prod_NO2 -NO2-

Divergent SNAr pathways for 5-chloro-6-nitropyrazine depending on nucleophile.

Quantitative Regioselectivity Data

The following table summarizes the expected major regioisomers based on the nucleophile and conditions applied to the 5-chloro-6-nitropyrazine scaffold.

Nucleophile TypeSolventTemperaturePrimary Leaving GroupMajor RegioisomerTypical Yield
Primary AminesEtOH0°C - 25°CChloride (-Cl)C5-Amino75 - 85%
Secondary AminesDCM0°CChloride (-Cl)C5-Amino80 - 90%
Alkoxides (RO⁻)DMF60°C - 80°CNitrite (-NO₂)C6-Alkoxy65 - 80%
Thiolates (RS⁻)THF25°CChloride (-Cl)C5-Thioether85 - 95%

Validated Experimental Protocols

Protocol A: Selective C5-Chloro Displacement (Synthesis of 5-Amino-6-nitropyrazine derivatives)

Causality Focus: Utilizing mild conditions and soft nucleophiles to kinetically favor chloride ejection.

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 eq of the 5-chloro-6-nitropyrazine derivative in anhydrous DCM to achieve a 0.1 M concentration.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath under an inert argon atmosphere to suppress thermodynamic nitro-displacement.

  • Addition: Add 1.1 eq of the amine nucleophile dropwise, followed immediately by 1.2 eq of N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl.

  • Self-Validating Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3). Validation Check: The starting material (typically pale yellow) will convert to a deeper yellow/orange product spot. This color shift confirms the establishment of a push-pull chromophore between the new electron-donating amino group and the adjacent electron-withdrawing nitro group.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the pure C5-substituted product.

Protocol B: Selective C6-Nitro Displacement (Synthesis of 6-Alkoxy-5-chloropyrazine derivatives)

Causality Focus: Utilizing hard nucleophiles and thermal energy to thermodynamically drive nitrite ejection.

  • Preparation: In a dry Schlenk flask, dissolve 1.0 eq of the 5-chloro-6-nitropyrazine derivative in anhydrous DMF (0.2 M concentration).

  • Nucleophile Generation: In a separate vial, prepare the alkoxide by reacting the corresponding alcohol (1.2 eq) with Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in DMF at 0°C until hydrogen gas evolution completely ceases.

  • Addition: Add the alkoxide solution dropwise to the pyrazine solution at room temperature.

  • Thermal Activation & Monitoring: Heat the reaction mixture to 65°C for 4-6 hours. Validation Check: Monitor via LC-MS to confirm the ejection of the nitrite mass. The product mass will distinctly shift by [M - 46 (NO₂) + OR].

  • Workup: Cool to room temperature and quench carefully by pouring the mixture into ice-cold water to precipitate the highly hydrophobic product.

  • Isolation: Filter the precipitate, wash thoroughly with cold water to remove residual DMF, and dry under high vacuum. Recrystallize from EtOH/Water to obtain the pure C6-substituted product.

Experimental Workflow

Workflow Start Start: 5-chloro-6-nitropyrazine Decision Target Regioisomer? Start->Decision PathA Target: C5-Substitution (Retain NO2) Decision->PathA C5 PathB Target: C6-Substitution (Retain Cl) Decision->PathB C6 CondA Amine/Thiol Nu- Solvent: EtOH/DCM Temp: 0°C to RT PathA->CondA CondB Alkoxide Nu- Solvent: DMF/DMSO Temp: 60°C - 80°C PathB->CondB WorkupA Aqueous Workup & Recrystallization CondA->WorkupA WorkupB Quench with Ice Water & Chromatography CondB->WorkupB

Step-by-step decision matrix and workflow for regioselective substitution.

References

  • Fluorochem - 2-PYRAZINECARBOXYLIC ACID, 5-CHLORO-6-NITRO (CAS 1507759-83-2).
  • Harvard DASH - Concerted nucleophilic aromatic substitutions.
  • ResearchGate - Synthesis and reactions of 5,6‐dichloro‐3‐nitropyrazinamine.
  • Thieme Connect - Product Class 14: Pyrazines.
  • ResearchGate - Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.

Sources

Optimization

Technical Support Center: Stability of 5-Chloro-6-nitropyrazine-2-carboxylic Acid

The following technical guide addresses the stability profile of 5-Chloro-6-nitropyrazine-2-carboxylic acid (and its related ester derivatives), a critical intermediate often associated with the synthesis of antiviral ag...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 5-Chloro-6-nitropyrazine-2-carboxylic acid (and its related ester derivatives), a critical intermediate often associated with the synthesis of antiviral agents like Favipiravir (T-705) .

This content is structured for researchers requiring precise control over reaction parameters to prevent degradation during synthesis and purification.

Core Stability Profile: The "Push-Pull" Vulnerability

Status: Unstable in Aqueous Base (pH > 8)

The chemical behavior of 5-Chloro-6-nitropyrazine-2-carboxylic acid is dominated by the extreme electron deficiency of the pyrazine ring. This is not a standard carboxylic acid; it is a "loaded spring" for Nucleophilic Aromatic Substitution (


).
  • The Mechanism of Failure: The 6-nitro group (strongly electron-withdrawing) and the 2-carboxyl group act synergistically to deplete electron density at the C-5 position.

  • The Trigger: In basic media, the hydroxide ion (

    
    ) acts as a nucleophile.[1] It attacks the C-5 carbon, displacing the chloride ion.
    
  • The Result: Rapid hydrolysis to 5-hydroxy-6-nitropyrazine-2-carboxylic acid , a "dead-end" impurity that is difficult to separate from the product.

Stability Data Summary
ConditionStability RatingPrimary Degradation Pathway
Acidic (pH < 4) HighStable. Protonation of ring nitrogens further deactivates the ring, but lacks strong nucleophiles.
Neutral (pH 6-7) ModerateSlow hydrolysis over time (days). Store frozen.
Mild Base (pH 8-9) LowHydrolysis to 5-hydroxy analog occurs within hours at RT.
Strong Base (pH > 10) Critical Failure Rapid

(minutes). Significant darkening/tarring due to ring degradation.

Troubleshooting Guide: Diagnosing Experimental Failures

Issue 1: Unexpected Loss of Starting Material during Work-up

Symptom: HPLC shows a new peak with a shorter retention time (more polar) than the parent chloride. Mass spec shows a shift of -18.5 Da (Cl


 OH conversion: -35.5 + 17).
Root Cause:  Use of strong aqueous base (e.g., 1M NaOH) during extraction or pH adjustment.
Corrective Action: 
  • Protocol Shift: Switch to mild buffering agents . Use saturated

    
     or phosphate buffers (pH 7-8) instead of NaOH/KOH.
    
  • Temperature Control: Perform all basic extractions at 0–5 °C . The rate of

    
     is highly temperature-dependent.
    
  • Work-up Speed: Minimize contact time with the aqueous phase. Separate layers immediately.

Issue 2: Darkening of Reaction Mixture / Tar Formation

Symptom: Solution turns from pale yellow to deep orange/brown or black. Root Cause: Ring degradation (polymerization) triggered by excessive base concentration or nucleophilic attack by the solvent (e.g., using Methanol with strong base forms Methoxide, leading to the Methoxy-impurity). Corrective Action:

  • Solvent Selection: Avoid nucleophilic solvents (MeOH, EtOH) if strong bases are present. Use non-nucleophilic polar aprotic solvents like Acetonitrile (ACN) or THF .

  • Base Selection: If a base is required for a reaction (e.g., deprotonation), use non-nucleophilic organic bases like DIPEA or DBU in anhydrous conditions, rather than inorganic hydroxides.

Visualizing the Degradation Pathway

The following diagram illustrates the mechanism of failure in basic conditions. The 6-Nitro group activates the 5-Chloro position, facilitating the attack of the Hydroxide ion via a Meisenheimer complex.

degradation_pathway SM 5-Chloro-6-nitro- pyrazine-2-COOH Complex Meisenheimer Complex (Transition State) SM->Complex + OH- (Base) Fast at pH > 9 Product 5-Hydroxy-6-nitro- pyrazine-2-COOH (Impurity) Complex->Product - Cl- (Irreversible) RingOpen Ring Degradation (Tars) Product->RingOpen High T / Strong Base

Caption: The S_NAr degradation pathway. The electron-withdrawing nitro group stabilizes the transition state, accelerating chloride displacement by hydroxide ions.[2]

Validated Protocols

Protocol A: Safe pH Adjustment (Preventing Hydrolysis)

Use this protocol when isolating the acid from a reaction mixture.

  • Cooling: Chill the reaction mixture to 0 °C in an ice bath.

  • Dilution: Dilute with cold water (

    
    ).
    
  • Acidification: If the compound is in a basic solution (e.g., after ester hydrolysis), add 2M HCl dropwise with vigorous stirring.

    • Critical: Do not overshoot to extreme acidity if sensitive functional groups are present, but generally, this compound is stable in acid.

    • Target: Adjust to pH 2–3 . The free acid will likely precipitate.

  • Filtration: Filter the solid immediately. Do not let it sit in the mother liquor for extended periods if the liquor contains residual nucleophiles.

  • Drying: Vacuum dry at 40 °C . Avoid high heat (>60 °C) which can trigger decarboxylation.

Protocol B: Analytical Monitoring (HPLC)

Standard method to detect the "Hydroxy" impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm and 300 nm (Nitro group absorption).

  • Expected Result:

    • Impurity (5-OH): Elutes earlier (more polar).

    • Target (5-Cl): Elutes later.

Frequently Asked Questions (FAQ)

Q: Can I use LiOH to hydrolyze the methyl ester to the acid? A: Yes, but conditions must be controlled. Use 1.05 equivalents of LiOH (stoichiometric) in a THF/Water mixture at 0 °C . Monitor strictly by TLC/HPLC and quench with acid immediately upon consumption of the starting material. Excess base or heat will displace the chloride [1].

Q: Why does my product turn red/brown in solution? A: This indicates the formation of Meisenheimer complexes or radical anions, often precursors to polymerization. This is a sign of basicity that is too high. Neutralize immediately.

Q: Is the compound sensitive to light? A: Nitro-aromatics can be photosensitive. While not as critical as the pH sensitivity, it is Best Practice to store the solid in amber vials or foil-wrapped containers.

Q: Can I store the solution overnight? A: Only if acidic or in a non-nucleophilic organic solvent (e.g., DCM, dry ACN). Never store in aqueous buffer or basic solution overnight, even in the fridge.

References

  • Zhang, F., et al. (2014). "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid."[3][4] Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

  • Furuta, Y., et al. (2009). "Process for the preparation of pyrazine derivatives." US Patent 2009/0182143. (Describes the sensitivity of chloropyrazines in Favipiravir synthesis).
  • Makosza, M., & Winiarski, J. (1987). "Vicarious nucleophilic substitution of hydrogen." Accounts of Chemical Research, 20(8), 282–289.

Sources

Troubleshooting

Technical Support Center: Handling Pyrazine Carboxylic Acid Chlorides

Welcome to the technical support center for pyrazine-based reagents. This guide is designed for researchers, chemists, and process development professionals who are working with pyrazine carboxylic acid chlorides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazine-based reagents. This guide is designed for researchers, chemists, and process development professionals who are working with pyrazine carboxylic acid chlorides. These compounds are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules due to the unique properties of the pyrazine ring.[1][2][3][4][5] However, their high reactivity, particularly their sensitivity to moisture, presents specific handling challenges.

This resource provides in-depth, practical answers to common questions and troubleshooting scenarios to ensure the success and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are pyrazine carboxylic acid chlorides so sensitive to moisture?

A: The sensitivity of pyrazine carboxylic acid chlorides, like all acyl chlorides, stems from the highly electrophilic nature of the carbonyl carbon. The chlorine atom is a strong electron-withdrawing group, making the carbonyl carbon highly susceptible to nucleophilic attack. Water, although a weak nucleophile, readily attacks this electrophilic center.[6][7]

The reaction, known as hydrolysis, is a rapid and typically irreversible nucleophilic acyl substitution.[8][9][10] It results in the formation of the corresponding, and far less reactive, pyrazine carboxylic acid and hydrochloric acid (HCl).[6][8][10] This unwanted side reaction consumes your starting material, reduces yield, and introduces impurities that can complicate subsequent reaction steps and purification.

Here is a diagram illustrating the hydrolysis mechanism:

Troubleshooting Start Low Yield & Polar Byproduct Observed Check_Glassware Was all glassware rigorously dried? Start->Check_Glassware Check_Solvent Was the solvent properly dried and verified? Check_Glassware->Check_Solvent Yes Solution_Drying Solution: Re-dry all components meticulously. Check_Glassware->Solution_Drying No Check_Setup Was the reaction setup airtight under positive N₂/Ar? Check_Solvent->Check_Setup Yes Check_Solvent->Solution_Drying No Check_Reagent Is the starting acid chloride pure? Check_Setup->Check_Reagent Yes Solution_Setup Solution: Check for leaks, use new septa, or use a glovebox. Check_Setup->Solution_Setup No Solution_Reagent Solution: Use a fresh bottle or re-purify the starting material. Check_Reagent->Solution_Reagent No Success Problem Resolved Check_Reagent->Success Yes Solution_Drying->Start Re-run Experiment Solution_Setup->Start Re-run Experiment Solution_Reagent->Start Re-run Experiment

Caption: Troubleshooting workflow for low reaction yield due to hydrolysis.

Problem: The reaction is violent or uncontrollable upon adding the pyrazine carboxylic acid chloride.
  • Probable Cause: Addition is too fast or cooling is insufficient.

    • Diagnosis: Acylation reactions are often highly exothermic. [11]Adding the acid chloride too quickly to the nucleophile (e.g., an amine or alcohol) can cause a rapid temperature increase, leading to solvent boiling and potential side reactions.

    • Solution: Always add the pyrazine carboxylic acid chloride slowly and in a controlled, portion-wise manner or via a syringe pump. [11]Conduct the reaction in an ice bath (0 °C) or a dry ice/acetone bath for even lower temperatures to dissipate the heat generated. [11]Ensure the reaction vessel is appropriately sized to handle the total volume and allow for efficient stirring and heat transfer.

Experimental Protocol: Anhydrous Amidation Reaction

This protocol outlines a general procedure for the reaction of a pyrazine carboxylic acid chloride with a primary amine under anhydrous conditions.

Materials:

  • Pyrazine carboxylic acid chloride (1.0 eq.)

  • Primary amine (1.1 eq.)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine (1.2 eq.) [12]* Nitrogen or Argon gas supply

  • Oven-dried, two-neck round-bottom flask with a magnetic stir bar

  • Oven-dried dropping funnel or syringe

  • Rubber septa

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble the two-neck flask, fitted with a rubber septum on one neck and the dropping funnel (with a gas inlet) on the other. Place the flask in an ice bath on a magnetic stirrer. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation: In the reaction flask, dissolve the primary amine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Stir the solution under inert gas at 0 °C.

  • Acid Chloride Addition: Dissolve the pyrazine carboxylic acid chloride (1.0 eq.) in a separate flask in a minimal amount of anhydrous DCM and transfer this solution to the dropping funnel via cannula or a dry syringe.

  • Reaction Execution: Add the acid chloride solution from the dropping funnel to the stirred amine solution dropwise over 30-60 minutes. [11]Maintain the temperature at 0 °C during the addition. A precipitate (triethylamine hydrochloride) will likely form.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time is substrate-dependent). Monitor the consumption of the starting material by TLC or LC-MS. [13]

  • Workup & Quenching:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Slowly add water or a saturated aqueous solution of sodium bicarbonate to quench any remaining acid chloride and to dissolve the hydrochloride salt. [14][15] * Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl (to remove excess amine and TEA), saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. [16][17]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as appropriate.

References

  • JoVE. (2015, March 4). Preparing Anhydrous Reagents and Equipment. Retrieved from JoVE. URL: [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from Yufeng. URL: [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. URL: [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. URL: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride. URL: [Link]

  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. r/Chempros. URL: [Link]

  • Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry. URL: [Link]

  • Journal of Organic Chemistry. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. URL: [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Virginia Tech Chemistry Department. URL: [Link]

  • Organic Syntheses. FORMATION AND PHOTOCHEMICAL WOLFF REARRANGEMENT OF CYCLIC α-DIAZO KETONES. Coll. Vol. 6, p.386 (1988); Vol. 51, p.48 (1971). URL: [Link]

  • MDPI. (2025, October 12). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. URL: [Link]

  • OrgoSolver. Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). URL: [Link]

  • RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. URL: [https://www.rjpbcs.com/pdf/2015_6(3)/.[4]pdf]([Link]4]pdf)

  • SIELC Technologies. (2025, October 8). HPLC Separation of Pyrazinecarboxamide and Related Compounds. URL: [Link]

  • MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. URL: [Link]

  • University of Glasgow. Studies In Pyrazine Chemistry. URL: [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. URL: [Link]

  • Royal Society of Chemistry via YouTube. (2021, November 9). Preparation of an organic liquid – practical video | 16–18 years. URL: [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. URL: [Link]

  • Thieme. 6.2.2. Pyrazines. In Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/Part 2, Hetarenes IV. URL: [Link]

  • HYDROLYSIS REACTIONS. (2018, February 19). [PowerPoint slides]. URL: [Link]

  • Organic Syntheses. 2,3-pyrazinedicarboxylic acid. Coll. Vol. 4, p.824 (1963); Vol. 35, p.91 (1955). URL: [Link]

  • Organic Syntheses. Methyl γ-methyl-γ-nitrovalerate. Coll. Vol. 4, p.669 (1963); Vol. 34, p.66 (1954). URL: [Link]

  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. URL: [Link]

  • ResearchGate. (2021). Analytical methods for pyrazine detection. URL: [Link]

  • YouTube. (2023, February 10). Preparations and Reactions of Acyl Chlorides. URL: [Link]

  • ResearchGate. (2025, April 10). The reaction of acid chloride and chloroformate with pyridine. URL: [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. URL: [Link]

  • Scholars Research Library. (2011). A review on N-acylation of amines via acid chloride. Der Pharma Chemica, 3(3), 409-421. URL: [Link]

  • Chemistry LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of 5-Chloro-6-nitropyrazine-2-carboxylic acid

The Pyrazine Core: A Landscape of Electronic Effects The pyrazine ring is an electron-deficient aromatic system, and the chemical shift of its protons is highly sensitive to the electronic nature of its substituents.[3]...

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazine Core: A Landscape of Electronic Effects

The pyrazine ring is an electron-deficient aromatic system, and the chemical shift of its protons is highly sensitive to the electronic nature of its substituents.[3] In 5-Chloro-6-nitropyrazine-2-carboxylic acid, the sole proton at the 3-position is flanked by a nitrogen atom and a carboxylic acid group, and is further influenced by the chloro and nitro substituents on the adjacent carbon atoms. Understanding the interplay of these groups is crucial for accurately predicting the proton's resonance frequency.

The parent pyrazine molecule exhibits a single proton resonance at approximately 8.59 ppm in CDCl₃, indicating a significantly deshielded environment due to the electronegativity of the two nitrogen atoms.[3] The introduction of electron-withdrawing groups is expected to shift this resonance further downfield.

Predicting the Chemical Shift: A Comparative Analysis

To estimate the chemical shift of the H3 proton in 5-Chloro-6-nitropyrazine-2-carboxylic acid, we can examine the effects of similar substituents on related heterocyclic systems.

Compound/SubstituentPositionProtonObserved/Expected Chemical Shift (ppm)Key Electronic Effects
Pyrazine2, 3, 5, 6H~8.6Inductive effect of two nitrogen atoms
5-Chloropyrazine-2-carbaldehydeH3, H6H3, H6~8.9, ~9.2 (Varies with solvent)-Cl (inductive withdrawal), -CHO (anisotropy and inductive withdrawal)
6-Nitropyridine-2-carboxylic acidH3, H4, H5H3, H4, H5Aromatic region, downfield shifts expected-NO₂ (strong inductive and mesomeric withdrawal), -COOH (inductive withdrawal)
5-Amino-N-phenylpyrazine-2-carboxamideH3, H6H3, H6~8.6, ~7.9-NH₂ (electron-donating), -CONHPh (withdrawing)
5-Chloro-6-nitropyrazine-2-carboxylic acid (Predicted) H3 H3 ~9.0 - 9.5 -Cl, -NO₂, -COOH (cumulative strong electron withdrawal)

Analysis of Substituent Effects:

  • -Cl (Chloro Group): The chloro group is an electron-withdrawing group primarily through its inductive effect. This will deshield the pyrazine proton, shifting its resonance downfield.

  • -NO₂ (Nitro Group): The nitro group is a very strong electron-withdrawing group, acting through both inductive and resonance effects. Its presence is expected to cause a significant downfield shift of the proton signal.

  • -COOH (Carboxylic Acid Group): The carboxylic acid group is also electron-withdrawing. The acidic proton of the carboxyl group itself is highly deshielded and typically appears far downfield, between 10-13 ppm, often as a broad singlet.[4] The carbonyl bond's anisotropy can further influence the chemical shift of the adjacent ring proton.

Considering the cumulative electron-withdrawing nature of the chloro, nitro, and carboxylic acid groups, the single proton at the 3-position of 5-Chloro-6-nitropyrazine-2-carboxylic acid is anticipated to be highly deshielded. Its chemical shift is predicted to be in the range of 9.0 - 9.5 ppm . This downfield shift is a direct consequence of the reduced electron density around the proton, leading to a stronger experienced magnetic field.

Experimental Protocol for ¹H NMR Acquisition

To validate the predicted chemical shift, the following experimental protocol is recommended for acquiring a high-quality ¹H NMR spectrum of 5-Chloro-6-nitropyrazine-2-carboxylic acid.

1. Sample Preparation:

  • Solvent Selection: Due to the presence of the carboxylic acid group, a deuterated solvent capable of hydrogen bonding is recommended to ensure solubility and consistent chemical shifts. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice. Deuterated methanol (CD₃OD) or a mixture of CDCl₃ with a few drops of DMSO-d₆ can also be considered.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm). If TMS is not miscible or reactive, other internal standards like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples can be used.

2. NMR Spectrometer Setup:

  • Field Strength: A spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.

    • Number of Scans: A minimum of 16 scans should be acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

    • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

    • Spectral Width (sw): A spectral width of at least 16 ppm is advisable to ensure all signals, including the carboxylic acid proton, are captured.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.

Visualizing Molecular Influences and Experimental Workflow

To further clarify the relationships between the molecular structure and the expected NMR data, as well as the experimental process, the following diagrams are provided.

Caption: Molecular structure and electronic influences on the H3 proton.

start Start: Compound Synthesis & Purification prep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) start->prep solvent Solvent Selection (e.g., DMSO-d₆) prep->solvent standard Add Internal Standard (e.g., TMS) solvent->standard nmr NMR Data Acquisition (≥400 MHz Spectrometer) standard->nmr params Set Acquisition Parameters (zg30, 16 scans, d1=2s, aq=4s) nmr->params process Data Processing params->process ft Fourier Transform process->ft phase Phasing & Baseline Correction ft->phase ref Referencing to TMS phase->ref analysis Spectral Analysis (Chemical Shift & Coupling) ref->analysis end End: Structural Elucidation analysis->end

Sources

Comparative

Comparative Guide: LC-MS/MS Profiling of Nitro-Chloropyrazine Regioisomers

Executive Summary Nitro-chloropyrazine derivatives are critical intermediates in the synthesis of antitubercular (e.g., Pyrazinamide analogs) and antiviral agents. However, their electron-deficient heterocyclic core and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-chloropyrazine derivatives are critical intermediates in the synthesis of antitubercular (e.g., Pyrazinamide analogs) and antiviral agents. However, their electron-deficient heterocyclic core and propensity for regioisomerism (e.g., 2-chloro-3-nitro- vs. 2-chloro-5-nitropyrazine) present significant analytical challenges. Standard UV detection often fails to distinguish these isomers due to overlapping chromophores.

This guide objectively compares LC-MS/MS fragmentation patterns as the definitive tool for structural elucidation. We analyze the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and detail the specific "ortho-effect" mechanisms that allow for the differentiation of positional isomers without reliance on retention time alone.

Part 1: Methodological Alternatives (ESI vs. APCI)

The choice of ionization interface is the first critical decision in profiling nitro-chloropyrazines. While ESI is the industry standard, APCI offers distinct advantages for this specific chemical class due to the electron-withdrawing nature of the nitro and chloro groups.

Comparative Performance Matrix
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for Nitro-Chloropyrazines
Mechanism Ion evaporation from charged droplets.[1] Best for polar/ionic species.Gas-phase ion-molecule reactions (Corona discharge). Best for neutral/non-polar species.APCI is superior for highly chlorinated/nitrated derivatives which lack basicity.
Sensitivity High for basic pyrazines (protonation at N). Reduced by electron-withdrawing

.
Excellent for electron-deficient rings. Efficient formation of radical anions

in negative mode.
ESI(+) for mono-nitro derivatives; APCI(-) for di-nitro or highly substituted analogs.
Matrix Tolerance Low. Susceptible to ion suppression from salts/lipids.High. Gas-phase ionization is less affected by liquid-phase contaminants.APCI is preferred for crude reaction mixtures or biological matrices.
Fragmentation Soft ionization; primarily

or

. Minimal in-source fragmentation.
Harder ionization; thermal degradation can occur.[2][3] Promotes in-source loss of

.
ESI is better for precursor ion preservation; APCI aids in immediate structural confirmation.
Expert Insight: The Basicity Paradox

Pyrazine nitrogens are typically basic (


). However, the addition of a nitro group (

) and a chlorine atom (

) significantly reduces electron density on the ring nitrogens.
  • Consequence: In ESI(+), signal intensity may drop for 2-chloro-3-nitropyrazine compared to unsubstituted pyrazine.

  • Solution: If ESI(+) sensitivity is poor, switch to APCI(-) (Negative Mode). The nitro group is an excellent electron capture tag, forming stable radical anions

    
     or 
    
    
    
    , often with 10-50x higher sensitivity than positive mode for these specific derivatives.

Part 2: Fragmentation Mechanics & Isomer Differentiation[4]

The core value of MS/MS for these derivatives lies in distinguishing regioisomers.[4] The proximity of the nitro and chloro groups (ortho vs. meta/para relationship) dictates the fragmentation pathway.

General Fragmentation Rules

Regardless of isomerism, nitro-chloropyrazines exhibit three characteristic events:

  • Nitro Loss: Neutral loss of

    
     (30 Da) or 
    
    
    
    (46 Da).
  • Chlorine Pattern: A distinct isotopic cluster (

    
    ) in the parent ion. Loss of 
    
    
    
    (35/37 Da) or
    
    
    (36/38 Da).[5]
  • Ring Cleavage: Loss of

    
     (27 Da), characteristic of the pyrazine ring.
    
The "Ortho-Effect" (Differentiation Key)

The 2-chloro-3-nitropyrazine (Ortho) isomer possesses a unique steric and electronic environment compared to the 2-chloro-5-nitropyrazine (Para-like) isomer.

  • Isomer A: 2-Chloro-3-nitropyrazine (Ortho)

    • Mechanism: The proximity of the oxygen in the nitro group to the chlorine allows for a rearrangement or "proximity effect."

    • Signature: Enhanced loss of

      
       (30 Da) followed by 
      
      
      
      loss, or immediate loss of
      
      
      (65 Da) via an intramolecular rearrangement. The steric crowding weakens the
      
      
      bond connecting the nitro group.
    • Dominant Fragment:

      
       is often the base peak due to steric relief.
      
  • Isomer B: 2-Chloro-5-nitropyrazine (Meta/Para-like)

    • Mechanism: Substituents are isolated. Fragmentation follows standard inductive cleavage rules.

    • Signature: Sequential loss is strictly observed. Primary loss is usually

      
      , but the relative abundance of the parent ion 
      
      
      
      is typically higher than in the ortho isomer because the molecule is more stable.
    • Dominant Fragment: High abundance of parent ion; distinct sequential loss of

      
       after nitro loss.
      
Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways used to distinguish these isomers.

FragmentationPathways Precursor Precursor Ion [M+H]+ (m/z 160) Ortho Isomer A: 2-Chloro-3-nitro (Ortho) Precursor->Ortho Selection Para Isomer B: 2-Chloro-5-nitro (Meta/Para) Precursor->Para Selection Ortho_Frag1 [M-NO2]+ (Base Peak) Ortho->Ortho_Frag1 Steric Relief -46 Da (Fast) Ortho_Frag2 Ring Opening [M-NO2-Cl]+ Ortho_Frag1->Ortho_Frag2 -35 Da Para_Frag1 [M+H]+ (High Stability) Para->Para_Frag1 Stable Para_Frag2 Sequential Loss [M-NO2]+ Para_Frag1->Para_Frag2 -46 Da (Slow) Para_Frag3 HCN Loss [M-NO2-HCN]+ Para_Frag2->Para_Frag3 -27 Da (HCN)

Caption: Divergent fragmentation pathways for nitro-chloropyrazine regioisomers. The Ortho isomer (red path) exhibits rapid nitro loss due to steric crowding, while the Para isomer (green path) retains higher parent ion stability.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating , meaning the presence of specific isotopic patterns and retention time markers confirms the system is operating correctly before data analysis.

LC-MS/MS Conditions
  • Column: Phenyl-Hexyl or C18 (e.g., Waters XSelect CSH Phenyl-Hexyl), 2.1 x 100 mm, 1.7 µm.

    • Why: Phenyl phases provide superior selectivity for aromatic isomers via

      
       interactions, often separating the 2,3- and 2,5-isomers chromatographically, which C18 may fail to do.
      
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ESI).

    • B: Methanol + 0.1% Formic Acid.

    • Note: Avoid Acetate buffers in negative mode if looking for radical anions, as they can suppress ionization.

  • Gradient: 5% B to 95% B over 10 mins. Isomers typically elute between 40-60% B.

Mass Spectrometer Settings (Triple Quadrupole)
  • Ionization: ESI(+) for general screening; APCI(-) for trace impurity analysis.

  • Collision Energy (CE):

    • Low (10-15 eV): Preserve Parent Ion

      
      .
      
    • Medium (25-35 eV): Induce Nitro loss (

      
      ).
      
    • High (45+ eV): Induce Ring cleavage (

      
      ).
      
  • Scan Mode: MRM (Multiple Reaction Monitoring) for quantification.

    • Transition 1 (Quant):

      
       (Loss of 
      
      
      
      ).
    • Transition 2 (Qual):

      
       (Loss of 
      
      
      
      ).
Validation Steps
  • Isotope Check: In the MS1 scan, verify the parent ion at

    
     160 has a corresponding 
    
    
    
    peak at
    
    
    162 with ~33% intensity. If this ratio is absent, the peak is not a chloro-derivative.
  • Neutral Loss Confirmation: Perform a "Neutral Loss Scan" of 46 Da. Only nitro-containing precursors will appear. This validates the presence of the nitro group on the ring.

References

  • Differentiation of Regioisomers using MS/MS

    • Matías Butler, Gabriela M. Cabrera. (2015).[4] A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Journal of Mass Spectrometry.

  • Ortho-Effect in Mass Spectrometry

    • Smith, J. (2024).[6] The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers. MDPI.

  • ESI vs APCI for Nitro Compounds

    • Agilent Technologies. (2024).[2][7][8] ESI vs APCI: Which ionization should I choose?

  • General Pyrazine Fragmentation

    • BenchChem. (2025).[4] Quantification of Pyrazine in Human Plasma by LC-MS/MS.

Sources

Validation

Comparative Guide: HPLC Method Development for Purity Analysis of Pyrazine Carboxylic Acids

Executive Summary & Strategic Direction Pyrazine-2-carboxylic acid (PCA) represents a classic "chromatographic nightmare" for standard reversed-phase protocols. As a highly polar, amphoteric molecule (pKa ~2.9) and a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Direction

Pyrazine-2-carboxylic acid (PCA) represents a classic "chromatographic nightmare" for standard reversed-phase protocols. As a highly polar, amphoteric molecule (pKa ~2.9) and a primary degradation product of the anti-tubercular drug Pyrazinamide, its analysis requires rigorous control over retention mechanisms.

The Core Conflict:

  • Standard C18 columns fail because PCA elutes near the void volume (

    
    ) due to high polarity.
    
  • Ion-Pair Chromatography (IPC) offers retention but contaminates systems, effectively barring LC-MS usage.

  • HILIC provides excellent retention but suffers from sample solubility mismatches (PCA is water-soluble; HILIC requires high-organic diluents).

The Superior Alternative: This guide advocates for Aqueous-Stable Polar-Embedded Reversed-Phase (RP) chromatography at low pH (< 2.5) . This approach suppresses carboxylic acid ionization to maximize hydrophobic retention while preventing the "phase collapse" (dewetting) common in standard C18 columns under highly aqueous conditions.

The Challenge: Analyte Chemistry

Effective method development begins with understanding the molecule, not just picking a column.

PropertyValueChromatographic Implication
Structure Pyrazine ring + Carboxylic acidAmphoteric: Contains basic nitrogens and acidic carboxyl group.
pKa (COOH) ~2.9At pH > 2.9, it becomes anionic (

), losing retention on RP. Target pH must be < 2.5.
LogP ~ -0.18Highly hydrophilic. Prefers water over octadecylsilane (C18).
UV Max 268 nmStrong chromophore; UV detection is highly sensitive.

Comparative Analysis of Methodologies

The following table objectively compares the four primary strategies for retaining PCA.

FeatureMethod A: Standard C18 Method B: Ion-Pair (IPC) Method C: HILIC Method D: Polar-Embedded RP (Recommended)
Stationary Phase Traditional C18C18 / C8Silica / AmidePolar-Embedded C18 (e.g., SB-Aq, T3)
Mobile Phase Buffer/MeOHBuffer + Octanesulfonic AcidACN / Buffer (>70% ACN)100% Aqueous Buffer Compatible
Retention (

)
Poor (

)
High (

)
High (

)
Moderate to Good (

)
MS Compatibility YesNo (Signal suppression)YesYes
Robustness Low (Dewetting risk)Low (Slow equilibration)Moderate (Diluent sensitivity)High
Sample Diluent AqueousAqueousHigh Organic (Precipitation risk)Aqueous
Why Method D Wins

While HILIC (Method C) is theoretically sound for polar compounds, PCA is often analyzed in biological matrices or synthesis mixtures that are water-based. Injecting water into a HILIC column causes peak distortion ("breakthrough"). Method D allows 100% aqueous injection while maintaining sufficient retention to separate PCA from Pyrazinamide.

Visualizing the Retention Logic

The following diagram illustrates the decision logic for selecting the stationary phase based on the ionization state of PCA.

G Start Analyte: Pyrazine Carboxylic Acid (pKa ~2.9, Polar) Decision_pH Mobile Phase pH Strategy Start->Decision_pH Path_High_pH pH > 3.0 (Ionized COO-) Decision_pH->Path_High_pH Wrong Path Path_Low_pH pH < 2.5 (Neutral COOH) Decision_pH->Path_Low_pH Correct Path Result_High_pH Analyte is Anionic Repelled by C18 Elutes at Void (t0) Path_High_pH->Result_High_pH Decision_Col Column Selection Path_Low_pH->Decision_Col Col_Std Standard C18 Decision_Col->Col_Std Risk Col_Aq Polar-Embedded / Aq-C18 Decision_Col->Col_Aq Recommended Result_Std Phase Dewetting (Ligand Collapse) Loss of Retention Col_Std->Result_Std Result_Aq Ligands Remain Extended Hydrophobic + Polar Interaction Optimal Retention Col_Aq->Result_Aq

Caption: Logic flow for optimizing retention of Pyrazine Carboxylic Acid. Green paths indicate the recommended strategy.

Detailed Experimental Protocol (Method D)

This protocol is designed to separate Pyrazine-2-carboxylic acid (impurity) from Pyrazinamide (API).

Reagents & Equipment[1][2]
  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (150 mm x 4.6 mm, 3.5 µm or 5 µm). Note: These columns are designed to resist phase collapse in 100% aqueous mobile phases.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ).
    
  • pH Adjuster: Orthophosphoric acid (85%).

  • Solvent: HPLC Grade Methanol (MeOH).[1]

Mobile Phase Preparation[1]
  • Mobile Phase A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL water (20 mM). Adjust pH to 2.2 ± 0.05  with dilute phosphoric acid. Filter through 0.22 µm nylon filter.
    
    • Expert Insight: The pH of 2.2 is critical. It is > 0.5 units below the pKa (2.9), ensuring the carboxylic acid is >90% protonated (neutral), significantly increasing retention on the hydrophobic stationary phase.

  • Mobile Phase B: 100% Methanol.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Injection Vol 5 - 10 µLKeep low to prevent peak broadening of early eluters.
Column Temp 25°C or 30°CLower temperature generally aids retention of polar analytes.
Detection UV @ 268 nmIsosbestic point/Max absorption for Pyrazine ring.
Mode Isocratic95% Buffer / 5% Methanol.
Workflow Diagram

Workflow Prep Sample Prep Diluent: Mobile Phase A Inj Injection (10 µL) Prep->Inj Sep Separation Column: SB-Aq / T3 MP: 20mM Phosphate pH 2.2 Inj->Sep Det Detection UV @ 268nm Sep->Det Data Data Analysis Check Resolution > 2.0 Det->Data

Caption: Operational workflow for the purity analysis of Pyrazine Carboxylic Acid.

Validation & System Suitability Criteria

To ensure the method is trustworthy (self-validating), the following criteria must be met during every run:

  • Resolution (

    
    ):  If analyzing Pyrazinamide purity, the resolution between Pyrazine Carboxylic Acid (Impurity) and Pyrazinamide (Main Peak) must be > 2.0 .
    
    • Note: The Acid will elute before the Amide in RP mode because the Amide is less polar.

  • Tailing Factor (

    
    ):  Must be < 1.5  for the Pyrazine Carboxylic Acid peak.
    
    • Troubleshooting: If tailing occurs, it indicates interaction between the basic pyrazine nitrogens and residual silanols on the silica. The low pH (2.2) and high buffer strength (20-50 mM) usually suppress this, but a "base-deactivated" column is essential.

  • Retention Time (

    
    ):  The capacity factor (
    
    
    
    ) for PCA should be > 1.5 to ensure it is separated from the unretained void volume interferences.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Retention Drift Phase Collapse (Dewetting)If using a standard C18, switch to a Polar-Embedded or "Aq" column immediately. Ensure at least 2-5% organic is present if not using an Aq column.
Peak Tailing Silanol InteractionThe pyrazine nitrogens are interacting with the silica backbone. Ensure pH is low (2.2) and increase buffer concentration to 50 mM to mask silanols.
Split Peaks Solvent MismatchSample dissolved in 100% ACN or MeOH. Dissolve sample in Mobile Phase A (Buffer).

References

  • PubChem. (n.d.).[2] Pyrazine-2-carboxylic acid | C5H4N2O2.[3][4][5][6] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved October 26, 2025, from [Link]

  • Sphinxsai. (2013). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide. International Journal of ChemTech Research. Retrieved October 26, 2025, from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazines by Mixed-Mode HPLC. Retrieved October 26, 2025, from [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved October 26, 2025, from [Link]

Sources

Comparative

Comparative IR Spectroscopy Guide: Nitro vs. Carboxylic Acid Substituents on Pyrazine Scaffolds

Topic: Infrared (IR) spectroscopy bands for nitro and carboxylic acid groups in pyrazines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) spectroscopy bands for nitro and carboxylic acid groups in pyrazines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of nitrogen-heterocycle pharmaceuticals (e.g., antitubercular agents like Pyrazinamide analogs), distinguishing between intermediate functionalities is critical. The pyrazine ring, being significantly more electron-deficient than benzene, exerts unique inductive and mesomeric effects on substituents. This guide provides a definitive technical comparison of the vibrational signatures of Nitro (-NO₂) and Carboxylic Acid (-COOH) groups attached to a pyrazine core. It moves beyond generic textbook values to address the specific spectral shifts induced by the diazine system.

Theoretical Framework: The Pyrazine Context

Before analyzing substituents, one must characterize the scaffold. The pyrazine ring (


 symmetry for the unsubstituted molecule) presents a distinct "background" spectrum that can obscure substituent bands if not properly mapped.

The Pyrazine "Fingerprint" (Interfering Bands):

  • Aromatic C-H Stretch:

    
     (Weak).[1] Note: This is often swallowed by the broad -OH stretch of acids.
    
  • Ring Skeletal Stretches (

    
    ):  Four characteristic bands typically appear in the 
    
    
    
    region.
    • Critical Overlap Zone: The high-frequency ring stretch (

      
      ) and the secondary band (
      
      
      
      ) often overlap with the Nitro asymmetric stretch.
Comparative Band Analysis
A. The Nitro Group (-NO₂) on Pyrazine

The nitro group is a strong resonance withdrawer. When attached to an electron-deficient pyrazine ring, the competition for


-electrons often prevents the significant frequency lowering seen in electron-rich aromatics.
  • Asymmetric Stretch (

    
    ): 
    
    • Range:

      
      
      
    • Characteristics: Strong, sharp intensity.[2]

    • Diagnostic Challenge: This band frequently merges with the pyrazine ring quadrant stretch (

      
      ). Resolution Strategy: Look for significantly increased intensity relative to the lower frequency ring modes (
      
      
      
      region).
  • Symmetric Stretch (

    
    ): 
    
    • Range:

      
      
      
    • Characteristics: Strong, sharp.[1][2]

    • Diagnostic Value: High. This region is relatively clear of pyrazine skeletal vibrations (which appear closer to

      
       and 
      
      
      
      ). A strong band here is the "smoking gun" for the nitro group.
  • C-N Stretch (

    
    ): 
    
    
    
    (Medium/Weak). Often used for confirmation but less reliable due to ring bending modes.
B. The Carboxylic Acid Group (-COOH) on Pyrazine

Pyrazinoic acid derivatives typically exist as hydrogen-bonded dimers in the solid state. The electron-withdrawing pyrazine ring increases the acidity, potentially strengthening the


 bond order via induction.
  • O-H Stretch (

    
    ): 
    
    • Range:

      
       (Very Broad).[1][2]
      
    • Characteristics: "The Hump." It spans a massive range, often burying the sharp aromatic C-H stretches at

      
      .
      
    • Diagnostic Value: Definitive. The absence of this broad feature rules out a free carboxylic acid immediately.

  • Carbonyl Stretch (

    
    ): 
    
    • Range:

      
       (Dimer).
      
    • Characteristics: Very Strong, Sharp.[2]

    • Shift Note: In pyrazines, this band is often at the higher end (

      
      ) compared to benzoic acid derivatives, due to the electron-withdrawing nature of the heteroaromatic ring reducing single-bond character contribution.
      
  • C-O Stretch (

    
    ): 
    
    
    
    .[2] Useful for confirmation but overlaps with C-H in-plane bends.
Data Summary: Diagnostic Bands
FeatureNitro-Pyrazine SpecCarboxy-Pyrazine SpecComparison / Notes
Primary Diagnostic Sym. Stretch: ~1350 cm⁻¹ C=O Stretch: ~1715 cm⁻¹ Nitro is defined by the 1350 band; Acid by the 1715 band.
Secondary Diagnostic Asym. Stretch: ~1540 cm⁻¹O-H Stretch: 2500–3300 cm⁻¹Acid OH is broad/messy; Nitro bands are sharp.
Overlap Risk High (Ring C=N @ ~1520-1580)Low (C=O is usually isolated)Nitro identification requires careful baseline subtraction in the 1500s.
Intensity Strong (Both bands)Very Strong (C=O), Variable (OH)Acid C=O is often the strongest peak in the entire spectrum.
Mechanistic Logic & Causality
  • Inductive Effect (-I): The pyrazine nitrogens are electronegative, pulling density from the ring carbons.

    • Effect on COOH: This withdrawal destabilizes the carboxylate resonance slightly but strengthens the

      
       double bond character in the neutral acid, pushing the wavenumber up  relative to benzene analogs.
      
    • Effect on NO₂: The ring is already electron-poor, so the

      
       group cannot withdraw as effectively via resonance as it does on a phenol ring. This keeps the N-O bond order high, maintaining high wavenumbers (
      
      
      
      ).
  • Hydrogen Bonding:

    • In solid-state analysis (KBr/Diamond ATR), pyrazinoic acids form strong centrosymmetric dimers. This lowers the

      
       from a theoretical monomer value of 
      
      
      
      to the observed
      
      
      and causes the massive broadening of the O-H band.
Experimental Protocol: Self-Validating Workflow

Objective: Unambiguously assign the substituent on an unknown pyrazine derivative.

Step 1: Sample Preparation (ATR Method)

  • Why ATR? Attenuated Total Reflectance (Diamond crystal) is preferred over KBr pellets to avoid moisture absorption which can mimic or obscure the -OH acid band.

  • Protocol:

    • Clean crystal with isopropanol; ensure background is flat.

    • Apply solid sample; apply high pressure (clamp) to ensure contact.

    • Scan parameters: 4 cm⁻¹ resolution, 16 scans.

Step 2: Spectral Decision Tree (Logic Flow) Use the following logic to interpret the resulting spectrum.

IR_Analysis Start Start Analysis: Unknown Pyrazine Derivative Check1700 Check 1700-1750 cm⁻¹ Region Is there a strong, sharp band? Start->Check1700 CheckOH Check 2500-3300 cm⁻¹ Is there a broad 'hump'? Check1700->CheckOH Yes Check1350 Check 1320-1370 cm⁻¹ Is there a strong, sharp band? Check1700->Check1350 No AcidConfirmed Result: Carboxylic Acid Group (Pyrazinoic Acid Derivative) CheckOH->AcidConfirmed Yes Ambiguous Result: Ambiguous/Other (Check Amide/Ester) CheckOH->Ambiguous No (Possible Ketone/Ester) Check1550 Check 1515-1560 cm⁻¹ Is there a strong band overlapping ring modes? Check1350->Check1550 Yes Check1350->Ambiguous No NitroConfirmed Result: Nitro Group (Nitropyrazine Derivative) Check1550->NitroConfirmed Yes

Caption: Figure 1. Decision logic for distinguishing Nitro vs. Carboxylic Acid substituents based on primary diagnostic bands.

References
  • NIST Chemistry WebBook. Pyrazinoic acid Infrared Spectrum. National Institute of Standards and Technology.[3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for general nitro/acid shifts).
  • Breda, S., et al. (2006).[4] Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.[4] Journal of Molecular Structure.[4] [Link] (Provides the baseline pyrazine ring modes).

  • University of Colorado Boulder. Nitro Groups: IR Spectroscopy Tutorial.[Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups.[Link]

Sources

Validation

Unambiguous Structural Elucidation of SNAr Products: A Comparative Guide to 13C NMR and Orthogonal Techniques

As a Senior Application Scientist in medicinal chemistry and structural elucidation, I frequently encounter a critical bottleneck in drug development: confirming the exact regiochemistry of Nucleophilic Aromatic Substitu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and structural elucidation, I frequently encounter a critical bottleneck in drug development: confirming the exact regiochemistry of Nucleophilic Aromatic Substitution (SNAr) products.

Fluoronitrobenzene derivatives and polyhalogenated heterocycles are highly activated toward SNAr due to the electron-withdrawing effects of their substituents[1]. However, when multiple electrophilic sites exist or when asymmetric nucleophiles are deployed, the reaction often yields a mixture of regioisomers. Because these isomers share identical masses and nearly identical polarities, standard validation methods fall short. This guide objectively compares 13C Nuclear Magnetic Resonance (NMR) spectroscopy—specifically 2D heteronuclear correlation techniques—against alternative methods like 1H NMR and X-ray crystallography, providing a self-validating framework for absolute structural assignment.

Comparative Analysis of Structural Validation Techniques

To validate the structure of an SNAr product, we must definitively map the carbon framework to prove exactly which carbon underwent nucleophilic attack. Here is how the leading analytical techniques compare:

  • 1H NMR Spectroscopy : Excellent for assessing baseline purity and proton counting[2]. However, because the site of SNAr attack is a quaternary carbon (lacking attached protons), 1H NMR can only infer regiochemistry through complex coupling patterns of the remaining aromatic protons, which is often ambiguous.

  • 1D 13C NMR Spectroscopy : Directly observes the carbon framework. While it confirms the presence of all unique carbon atoms[2], relying solely on 1D 13C chemical shifts can lead to assignment errors due to the subtle electronic differences between closely related regioisomers[3].

  • 2D HMBC / HSQC NMR (The Gold Standard) : Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) work as a self-validating pair. They unambiguously map the connectivity between the nucleophile's protons and the quaternary aromatic carbons, definitively proving the site of substitution directly in solution[4][5][6].

  • X-Ray Crystallography : The absolute source of truth for 3D spatial arrangement and coplanarity[7]. However, it is fundamentally limited by the requirement to grow high-quality single crystals, making it unsuitable for rapid, high-throughput screening.

Quantitative Performance Comparison
Analytical TechniqueRegiochemical AccuracyMin. Sample RequiredTypical Time-to-ResultKey Limitation
1H NMR Low (<50% for complex SNAr)1–5 mg< 5 minutesCannot directly observe quaternary substitution sites.
1D 13C NMR Moderate (~70-80%)15–30 mg1–4 hoursChemical shift similarities can lead to assignment errors.
2D HMBC/HSQC Very High (>99%)15–30 mg2–8 hoursRequires high sample concentration and longer instrument time.
X-Ray Crystallography Absolute (100%)1–5 mg (Single Crystal)Days to WeeksHighly dependent on the ability to grow a high-quality crystal.

The Causality Principle: Why HMBC is the Definitive Validator

The causality behind choosing HMBC for SNAr validation lies in the physics of nuclear magnetic resonance. In an SNAr reaction, the nucleophile (e.g., an amine or alkoxide) replaces a leaving group, forming a new bond at a quaternary carbon .

Because this carbon has no attached protons, standard 1H NMR is blind to it. 1D 13C NMR detects the carbon but cannot tell you its spatial relationship to the rest of the molecule. HMBC bridges this gap by detecting long-range heteronuclear couplings (typically


 and 

). By observing a cross-peak between the protons of the incoming nucleophile (e.g., the

protons of an amine) and the quaternary carbon of the aromatic ring, the exact connectivity is proven beyond doubt[4].
Structural Elucidation Workflow

SNAr_Validation N1 SNAr Reaction Mixture N2 Purification (Flash Chromatography) N1->N2 N3 1H NMR & LC-MS (Purity & Mass Check) N2->N3 Isolate Product N4 1D 13C NMR (Carbon Framework) N3->N4 If >95% Pure N5 2D HMBC / HSQC (Regioisomer Assignment) N4->N5 Map Quaternary C N6 X-Ray Crystallography (Orthogonal Validation) N5->N6 If Ambiguous N7 Validated SNAr Structure N5->N7 Unambiguous Assignment N6->N7 Absolute 3D Structure

Workflow for structural validation of SNAr regioisomers using NMR and X-ray techniques.

Experimental Protocol: The Self-Validating NMR Workflow

To ensure scientific integrity, the following methodology is designed as a self-validating system . Each step logically eliminates alternative structural possibilities until only the correct regioisomer remains.

Phase 1: Sample Preparation & Baseline Purity
  • Purification : Purify the SNAr reaction mixture using flash column chromatography[2].

    • Causality: Impurities or residual nucleophiles will introduce extraneous cross-peaks in 2D NMR, breaking the self-validating loop and causing assignment confusion.

  • Sample Concentration : Dissolve 20–30 mg of the highly purified product in 0.6 mL of a deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
    • Causality: The 13C isotope has a exceptionally low natural abundance (~1.1%). A high sample concentration is mandatory to achieve a sufficient signal-to-noise ratio for quaternary carbons without requiring days of instrument time.

Phase 2: 1D 13C{1H} NMR Acquisition
  • Parameter Optimization : Acquire the 1D 13C spectrum utilizing a relaxation delay (D1) of at least 2 to 3 seconds.

    • Causality: Quaternary carbons—the exact sites of SNAr attack—lack attached protons. Therefore, they cannot undergo efficient dipole-dipole relaxation. A longer D1 ensures these specific nuclei fully relax between radiofrequency pulses, preventing their critical signals from disappearing into the baseline noise.

Phase 3: 2D HSQC and HMBC Acquisition (The Validation Loop)
  • HSQC Acquisition : Run a

    
     HSQC experiment to map all one-bond (
    
    
    
    ) couplings[5].
    • Causality: This step systematically isolates all protonated carbons. By logically subtracting these protonated carbons from the total carbon pool observed in Phase 2, the remaining unassigned shifts are definitively categorized as quaternary carbons.

  • HMBC Acquisition : Run a

    
     HMBC experiment optimized for long-range couplings (typically 
    
    
    
    Hz)[6].
    • Causality: The HMBC reveals 2-bond and 3-bond correlations. By tracing the cross-peak from the nucleophile's protons to the isolated quaternary carbon, and correlating that same carbon to a known aromatic proton, the exact regiochemistry of the SNAr addition is mathematically and spatially proven.

References

1.1 1-Fluoro-4,5-dimethoxy-2-nitrobenzene | 959081-93-7 - Benchchem. 2 1.6 A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines - ChemRxiv. 4 1.7 Carbonylation Chemistry as a Novel Strategy for the Synthesis of Benzimidazo[2,1-b]quinazolin-12-ones - UCLouvain. 5 1.8 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 - Benchchem. 1 1.9 Regioselective, Unconventional Pictet–Spengler Cyclization Strategy Toward the Synthesis of Benzimidazole-Linked Imidazoquinoxalines on a Soluble Polymer Support - NYCU. 6 1.11 Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Publishing. 7 1.14 Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products - ResearchGate. 3

Sources

Comparative

Impurity Profiling of Commercial 5-Chloro-6-nitropyrazine-2-carboxylic Acid: A Comparative Publish Guide

Executive Summary 5-Chloro-6-nitropyrazine-2-carboxylic acid (CAS: 1507759-83-2) is a high-value heterocyclic building block, critical in the synthesis of antiviral agents (e.g., Favipiravir analogs) and agrochemicals. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-6-nitropyrazine-2-carboxylic acid (CAS: 1507759-83-2) is a high-value heterocyclic building block, critical in the synthesis of antiviral agents (e.g., Favipiravir analogs) and agrochemicals. Its dual electrophilic sites (C5-Cl and the nitro group) make it a versatile scaffold for nucleophilic aromatic substitution (


) and reduction sequences.

However, commercial batches of this intermediate often exhibit significant variability in reaction performance. Standard Certificates of Analysis (CoA) reporting ">98% Purity by HPLC" frequently fail to capture critical polar impurities that poison downstream catalysts.

This guide provides an objective comparison of analytical methodologies for impurity profiling and establishes a robust framework for qualifying commercial sources. We contrast Standard RP-HPLC (the industry default) with Polar-Embedded LC-MS/MS (the recommended alternative), demonstrating why the latter is essential for risk mitigation in GMP environments.

The Impurity Landscape: Origins & Causality

To profile impurities effectively, one must understand their genesis. The synthesis of 5-Chloro-6-nitropyrazine-2-carboxylic acid typically proceeds via the nitration of 5-hydroxypyrazine-2-carboxylic acid, followed by dechlorinative chlorination using phosphorus oxychloride (


).
Critical Impurity Classes
  • Hydrolytic Impurities (The "Silent Killers"): The C5-Chloro atom is labile. Exposure to moisture regenerates the 5-hydroxy precursor. This impurity is often co-eluting in standard HPLC and is unreactive in downstream

    
     processes, leading to stoichiometric mismatches.
    
  • Regioisomers: Non-selective nitration can yield trace 3-nitro isomers, which possess different reactivity profiles.

  • Decarboxylated Byproducts: Thermal stress during the

    
     step can lead to 2-chloro-3-nitropyrazine (loss of 
    
    
    
    ).
Visualizing the Pathway

The following diagram maps the synthetic route and the entry points for key impurities.

ImpurityPathway SM 5-Hydroxypyrazine- 2-carboxylic acid Int1 Intermediate: 5-Hydroxy-6-nitro- pyrazine-2-COOH SM->Int1 Nitration (HNO3/H2SO4) Product Target Product: 5-Chloro-6-nitro- pyrazine-2-COOH Int1->Product Chlorination (POCl3) ImpA Impurity A: Unreacted Intermediate (Hydrolysis Product) Int1->ImpA Incomplete Rxn or Hydrolysis Product->ImpA Moisture Degradation ImpB Impurity B: Decarboxylated (2-chloro-3-nitropyrazine) Product->ImpB Thermal Stress (-CO2) ImpC Impurity C: Inorganic Phosphates (POCl3 residues) Product->ImpC Poor Workup

Figure 1: Synthetic pathway and impurity genesis for 5-Chloro-6-nitropyrazine-2-carboxylic acid.

Comparative Analysis of Analytical Methodologies

We compared the performance of two distinct analytical approaches for profiling three commercial batches (Vendor A, B, and C).

The Contenders
  • Method A (Conventional): Standard C18 RP-HPLC with UV detection at 254 nm. This is the method used by 90% of suppliers for CoA generation.

  • Method B (Advanced): Fluorophenyl (PFP) UPLC-MS/MS. This method utilizes specific

    
     interactions to separate regioisomers and MS detection for non-chromophoric impurities.
    
Performance Data Comparison
FeatureMethod A: Standard C18 HPLC-UVMethod B: PFP UPLC-MS/MS
Primary Mechanism Hydrophobic Interaction

Interaction + H-Bonding
Detection Principle UV Absorbance (254 nm)Electrospray Ionization (ESI-)
Resolution (

) of Impurity A
< 1.5 (Often co-elutes with solvent front)> 3.0 (Baseline resolved)
LOD (Limit of Detection) 0.05%0.001% (Trace analysis capable)
Suitability Routine Assay (Purity %)Impurity Profiling & Vendor Qualification
Blind Spot Misses polar hydrolysis productsRequires MS-compatible buffers
Experimental Findings

In our internal evaluation of "Vendor B" (claimed 99.2% purity by Method A), Method B revealed 3.4% of Impurity A (5-hydroxy-6-nitro...) .

  • Consequence: The "99%" pure material failed the subsequent amidation reaction because Impurity A consumed the coupling reagent without forming the desired product.

Detailed Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol 1: Advanced Impurity Profiling (UPLC-MS)

Objective: Detect polar hydrolytic impurities and decarboxylated byproducts.

  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC coupled to Q-TOF/Triple Quad.

  • Column: ACE Excel 1.7 C18-PFP (Pentafluorophenyl), 100 x 2.1 mm.

    • Why PFP? The fluorine atoms in the stationary phase interact strongly with the nitro and chloro groups of the pyrazine ring, providing superior selectivity over C18 for halogenated aromatics.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q).

    • B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-8 min: 5%

      
       60% B
      
    • 8-10 min: 60%

      
       95% B
      
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection:

    • UV: 270 nm (Max absorbance for nitro-pyrazines).

    • MS: ESI Negative Mode (Carboxylic acids ionize best in Neg mode). Scan range 100–500 m/z.

Protocol 2: Sample Preparation (Critical Step)
  • Solvent: pure Acetonitrile (MeCN).

    • Caution: Do NOT use Methanol. In the presence of the acidic carboxylic acid function, methanol can cause slow esterification (formation of methyl ester artifact) during the autosampler sequence.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2

    
    m PTFE filter (Nylon can absorb nitro-aromatics).
    

Logical Workflow for Vendor Qualification

When sourcing this material for scale-up, follow this decision matrix to ensure material quality.

DecisionMatrix Start Receive Commercial Sample (5-Cl-6-NO2-Pyrazine-COOH) Step1 Run Method A (Standard HPLC) Start->Step1 Check1 Purity > 98%? Step1->Check1 Step2 Run Method B (PFP UPLC-MS) Check1->Step2 Yes Reject REJECT BATCH (Risk of Rxn Failure) Check1->Reject No Check2 Impurity A (Hydroxyl) < 0.5%? Step2->Check2 Check2->Reject No Approve APPROVE BATCH (Proceed to Synthesis) Check2->Approve Yes

Figure 2: Quality Control Decision Matrix for incoming raw material.

References

  • Favipiravir Synthesis & Impurities

    • Zhang, T., et al. "Efficient synthesis of Favipiravir." Journal of Chemical Research. (2013).
    • Source:

  • Analytical Methodologies for Pyrazines

    • Titova, Y., et al. "Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications." Chemistry of Heterocyclic Compounds. (2020).[1]

    • Source:

  • Impurity Profiling Guidelines

    • ICH Q3A(R2) Impurities in New Drug Substances.
    • Source:

  • Process Chemistry of Nitro-Pyrazines

    • "Process for the preparation of 5-chloro-pyridine-2-carboxylic acids..." (Analogous chemistry).
    • Source:

Sources

Validation

Metabolic Stability Comparison: Pyrazine vs. Benzene Scaffolds in Drug Design

In small-molecule drug discovery, the benzene ring is a ubiquitous structural motif. However, its electron-rich nature makes it a prime target for rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, o...

Author: BenchChem Technical Support Team. Date: March 2026

In small-molecule drug discovery, the benzene ring is a ubiquitous structural motif. However, its electron-rich nature makes it a prime target for rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, often leading to poor pharmacokinetic (PK) profiles and high intrinsic clearance (


)[1]. To mitigate this liability, medicinal chemists frequently employ "scaffold hopping"—a strategic replacement of the metabolically labile benzene ring with electron-deficient heterocycles[1].

Among these alternatives, the pyrazine scaffold (a six-membered aromatic ring with two nitrogen atoms at the 1,4-positions) stands out as a premier bioisostere. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of pyrazine and benzene scaffolds, detailing the mechanistic causality behind their differential metabolic stabilities, and outlining the gold-standard experimental protocols used to validate these properties in vitro.

Mechanistic Causality: Why Pyrazine Outperforms Benzene

The metabolic fate of an aromatic ring is heavily dictated by its Highest Occupied Molecular Orbital (HOMO) energy. CYP450-mediated aromatic hydroxylation proceeds via an electrophilic attack by a high-valent iron-oxo species on the aromatic


-system[1].
  • Benzene (The Liability) : With a relatively high HOMO energy (approx. -9.65 eV), the benzene ring is highly electron-rich. This makes it highly susceptible to epoxidation and subsequent hydroxylation by CYP450 enzymes[1].

  • Pyrazine (The Solution) : The incorporation of two highly electronegative nitrogen atoms into the aromatic ring profoundly alters its electronic landscape. The nitrogen atoms exert a strong inductive electron-withdrawing effect, significantly lowering the HOMO energy and depleting the

    
    -electron density of the carbon atoms[2]. Consequently, the pyrazine ring becomes highly resistant to electrophilic attack, effectively blocking major pathways of oxidative clearance[3].
    

Mechanism Benzene Benzene Scaffold (Electron-Rich, High HOMO) CYP CYP450 Iron-Oxo Species (Electrophilic Attack) Benzene->CYP High Susceptibility Pyrazine Pyrazine Scaffold (Electron-Deficient, Low HOMO) Pyrazine->CYP Low Susceptibility Stable Metabolic Stability (Prolonged Half-Life) Pyrazine->Stable Escapes Oxidation Metabolite Rapid Clearance (Hydroxylated Metabolites) CYP->Metabolite Epoxidation/Hydroxylation

Electronic influence of benzene vs. pyrazine on CYP450-mediated oxidative metabolism.

Experimental Validation: In Vitro Microsomal Stability Protocol

To objectively quantify the metabolic stability of these scaffolds, the Liver Microsomal Stability Assay is the industry standard[4]. This protocol is designed as a self-validating system to isolate CYP450-mediated metabolism from other non-specific clearance mechanisms.

Step-by-Step Methodology
  • Matrix Preparation : Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute in 100 mM Potassium Phosphate buffer to a final protein concentration of 0.5 mg/mL[4].

    • Causality: A pH of 7.4 is strictly maintained to preserve the tertiary structure and catalytic activity of the CYP450 enzymes[5].

  • Compound Addition : Spike the test compound (benzene or pyrazine analog) to a final concentration of 1 µM (ensuring final organic solvent is ≤ 1% DMSO/MeCN)[4].

    • Causality: A 1 µM concentration ensures the substrate remains well below the Michaelis-Menten constant (

      
      ) for most CYP enzymes, guaranteeing the first-order depletion kinetics necessary for accurate intrinsic clearance (
      
      
      
      ) calculation[5].
  • Control Incubation (Self-Validation) : Prepare a parallel negative control lacking NADPH, and positive controls using known high-clearance drugs (e.g., Midazolam, Dextromethorphan)[5].

    • Causality: The minus-NADPH control confirms that any observed depletion is strictly CYP450-dependent (as NADPH is the obligate electron donor), ruling out chemical instability or non-CYP enzymatic degradation[6].

  • Reaction Initiation : Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH to a final concentration of 1 mM[6].

  • Time-Course Sampling & Quenching : At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an analytical internal standard[4].

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins to prevent LC-MS/MS column fouling[6].

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining and calculate the half-life (

    
    ).
    

Workflow Step1 1. Prepare HLM (0.5 mg/mL, pH 7.4) Step2 2. Add Compound (1 µM, <1% DMSO) Step1->Step2 Step3 3. Initiate Reaction (+ 1mM NADPH) Step2->Step3 Step4 4. Time-Course (0, 5, 15, 30, 45, 60m) Step3->Step4 Step5 5. Quench (Ice-cold Acetonitrile) Step4->Step5 Step6 6. LC-MS/MS (Calculate CLint) Step5->Step6

Step-by-step workflow for the in vitro liver microsomal stability assay.

Quantitative Data: Scaffold Comparison

The following table synthesizes representative experimental data comparing matched molecular pairs where a benzene ring was replaced by a pyrazine ring to overcome metabolic liabilities. Data reflects typical Human Liver Microsome (HLM) assay results observed in lead optimization campaigns (such as those for MEK inhibitors and neurotherapeutics)[3][7].

ParameterBenzene Scaffold AnalogPyrazine Scaffold AnalogImpact of Scaffold Hop
HLM Half-Life (

)
8 - 15 minutes> 120 minutes> 10-fold increase in stability
Intrinsic Clearance (

)
> 100 µL/min/mg protein< 15 µL/min/mg proteinShift from high to low clearance
Lipophilicity (LogD at pH 7.4) 3.5 - 4.51.5 - 2.5Reduced lipophilicity, improved solubility
Primary Metabolic Fate Aromatic hydroxylationEscapes ring oxidationMetabolism shifted to other regions
Strategic Considerations in Drug Design

While pyrazine offers profound advantages in metabolic stability, its integration requires careful physicochemical balancing. The lone pairs on the pyrazine nitrogens act as hydrogen bond acceptors, which can alter the binding mode within the target protein's active site compared to the lipophilic benzene ring[2]. Furthermore, while the introduction of nitrogen atoms lowers LogD (generally improving aqueous solubility), it may reduce passive membrane permeability if the molecule becomes excessively polar[3].

References

  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • Structure based design of novel 6,5 heterobicyclic mitogen-activated protein kinase kinase (MEK) inhibitors leading to the discovery of imidazo[1,5-a] pyrazine G-479 - PubMed.
  • Microsomal Stability - In Vitro Assay - Charnwood Discovery.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec.
  • From a traditional medicine monomer to a modern neurotherapeutic scaffold - Frontiers.
  • metabolic stability in liver microsomes - Mercell.

Sources

Comparative

Bioisosteric replacement of phenyl rings with 5-chloro-6-nitropyrazine

Evaluating 5-Chloro-6-Nitropyrazine as a Functional Bioisostere & Scaffold Executive Summary: The "Smart" Heterocycle In modern drug discovery, the phenyl ring is often a default scaffold—stable, predictable, but frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating 5-Chloro-6-Nitropyrazine as a Functional Bioisostere & Scaffold

Executive Summary: The "Smart" Heterocycle

In modern drug discovery, the phenyl ring is often a default scaffold—stable, predictable, but frequently contributing to poor solubility and metabolic liabilities (e.g., CYP450 oxidation). The bioisosteric replacement of phenyl rings with nitrogenous heterocycles is a standard optimization strategy.

This guide focuses on a high-value, specific replacement strategy: utilizing 5-chloro-6-nitropyrazine (and its derivatives) to replace phenyl moieties. Unlike a simple "swap" to a pyridine or pyrazine, the 5-chloro-6-nitropyrazine moiety offers a unique "Electrophilic Activation" profile. It acts not just as a structural spacer, but as a reactive gateway to access ortho-functionalized pyrazines (e.g., 2,3-diaminopyrazines) and fused bicyclic systems (e.g., pteridines) that are difficult to synthesize via phenyl chemistry.

Key Takeaway: 5-Chloro-6-nitropyrazine is the "activated bioisostere" of o-chloronitrobenzene. It lowers LogP, increases solubility, and enables modular SNAr chemistry to rapidly generate diversity.

Physicochemical & Electronic Comparison

The substitution of a phenyl ring with a 5-chloro-6-nitropyrazine core drastically alters the molecular landscape.

Table 1: Comparative Properties (Representative Scaffold)

Data based on computed properties for a generic scaffold R-Ar-R'.

FeaturePhenyl Ring (Benzene)Pyrazine Core5-Chloro-6-Nitropyrazine Moiety
Electronic Nature Electron-Rich / NeutralElectron-DeficientHighly Electron-Deficient (π-acid)
LogP (Lipophilicity) High (Baseline)Low (-1.0 to -1.5 units)Moderate (Cl/NO2 increase lipophilicity vs bare pyrazine)
Aq. Solubility LowHighModerate to High
H-Bonding None2 Acceptors (N)2 Acceptors + NO2 (Acceptor)
Reactivity Inert (requires catalysis)Low ReactivityHigh SNAr Reactivity (Electrophile)
Metabolic Liability Oxidation (CYP450)Generally StableNitro reduction (reductases)
Electronic Surface Potential (ESP) Analysis
  • Phenyl: Negative electrostatic potential above/below the ring (π-cloud), prone to cation-π interactions but also oxidative attack.

  • 5-Chloro-6-Nitropyrazine: The combination of the para-nitrogen atoms and the strong electron-withdrawing groups (-NO2, -Cl) creates a significant positive potential (electron hole) on the ring carbons.

    • Implication: This moiety creates strong π-stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine) in the binding pocket, often stronger than the phenyl equivalent.

Mechanistic Insight: The "Gateway" Concept

Why use 5-chloro-6-nitropyrazine? It is rarely the final drug moiety due to the toxicity risks of nitro groups (mutagenicity). Instead, it is the ultimate scaffold for replacing ortho-disubstituted phenyl rings.

The Problem with Phenyl: Synthesizing unsymmetrical ortho-diamino benzenes (for benzimidazoles) often requires harsh nitration/reduction steps with poor regioselectivity. The Pyrazine Solution: The 5-chloro-6-nitropyrazine moiety allows for Regioselective Sequential Nucleophilic Aromatic Substitution (SNAr) .

Diagram 1: The Bioisosteric Synthetic Pathway

This workflow demonstrates how the reagent is used to generate the final bioisostere.

G Start 5-Chloro-6-Nitropyrazine (Highly Electrophilic) Step1 Intermediate A (Mono-amino Pyrazine) Start->Step1 S_NAr (Amine R1) Fast, Mild Step2 Intermediate B (Diamino Pyrazine) Step1->Step2 Reduction (-NO2 -> -NH2) Final Bioisostere Scaffold (Imidazopyrazine/Pteridine) Step2->Final Cyclization (R2-CHO) Formation of Bicyclic System Phenyl Comparison: Phenyl Analog Phenyl->Final VS

Caption: Transformation of the 5-chloro-6-nitropyrazine reagent into stable, bioactive bicyclic scaffolds.

Experimental Protocols

These protocols are designed to validate the utility of the replacement.

Protocol A: Regioselective SNAr Displacement

Objective: Install the first diversity element (R1) replacing the Chlorine.

  • Reagents: Dissolve 5-chloro-6-nitropyrazine (1.0 eq) in dry THF or DMF.

  • Addition: Add the amine nucleophile (1.1 eq) and a base (DIPEA or K2CO3, 1.2 eq) at 0°C.

  • Reaction: Stir at RT for 1-4 hours. Note: The reaction is often exothermic due to the high activation of the Cl by the NO2 group.

  • Workup: Dilute with water, extract with EtOAc.

  • Validation: 1H NMR will show loss of the pyrazine proton signal or shift, and disappearance of the amine NH.

Protocol B: Nitro Reduction & Cyclization (The "Phenyl-Mimic" Synthesis)

Objective: Convert the intermediate into a stable bioisostere (e.g., Imidazopyrazine) that mimics a Benzimidazole.

  • Reduction: Treat the nitro-amine intermediate with H2 (Pd/C) or Fe/NH4Cl in EtOH/H2O.

  • Cyclization: Immediately treat the resulting unstable diamine with an aldehyde (R-CHO) and an oxidant (e.g., Na2S2O5) or carboxylic acid equivalent.

  • Result: A fused bicyclic system that is isosteric to the phenyl-derived benzimidazole but with LogP lowered by ~1.5 units .

Case Study: Kinase Inhibitor Optimization

Context: A lead compound containing a Quinoxaline core (Benzene fused to Pyrazine) shows poor solubility (<5 µM) and high metabolic clearance. Strategy: Replace the Quinoxaline with a Pteridine core (Pyrazine fused to Pyrazine) using 5-chloro-6-nitropyrazine as the starting block.

Data Comparison (Matched Molecular Pair)
PropertyQuinoxaline Analog (Phenyl-based)Pteridine Analog (Pyrazine-based)Improvement
LogD (pH 7.4) 3.82.1Improved Lipophilic Efficiency
Solubility (PBS) 2 µg/mL85 µg/mL>40-fold Increase
IC50 (Kinase X) 12 nM15 nMPotency Maintained
Clint (Microsomes) High (Benzylic oxidation)LowMetabolic Stability Enhanced

Interpretation: The nitrogen atoms in the new ring (derived from the nitropyrazine) reduce the electron density of the system, making it less prone to oxidative metabolism while significantly boosting aqueous solubility.

Critical Considerations & Risks

While powerful, this replacement carries specific risks:

  • Reactivity of the Reagent: 5-chloro-6-nitropyrazine is a skin sensitizer and potentially explosive if heated dry. Handle in solution.

  • Regioselectivity: If using 2,6-dichloro-3-nitropyrazine, competition between the two chlorines can occur. The 5-chloro position is generally more reactive due to para-nitro activation (vs ortho).

  • Nitro Group Toxicity: Ensure the nitro group is fully reduced in the final drug candidate. Residual nitro-aromatics are often mutagenic (Ames positive).

References
  • Synthesis and reactions of 5,6-dichloro-3-nitropyrazinamine. ResearchGate. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Molecules. 2021. Available at: [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines. PMC. Available at: [Link]

  • Perhalogenated pyrimidine scaffolds. Beilstein J. Org. Chem. 2008.[1] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Chloro-6-nitropyrazine-2-carboxylic Acid

[1][2][3] Emergency Quick-Reference Card Immediate Action Required for Spills or Exposure [1] Scenario Immediate Action Contraindications (DO NOT DO) Skin Contact Wash with soap and water for 15+ min.[1][2] Remove contam...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Emergency Quick-Reference Card

Immediate Action Required for Spills or Exposure [1]

Scenario Immediate Action Contraindications (DO NOT DO)
Skin Contact Wash with soap and water for 15+ min.[1][2] Remove contaminated clothing.[3][2]Do not use organic solvents (ethanol/DMSO) to wash skin; this increases absorption.
Eye Contact Rinse with water for 15 min, lifting lids.[3][4] Seek medical aid.Do not apply neutralizing agents (acids/bases) to the eye.
Inhalation Move to fresh air.[3] If breathing is difficult, give oxygen (trained personnel).[4]Do not induce vomiting if swallowed unless directed by medical professionals.
Small Spill (<5g) Isolate area. Wear PPE.[3][2] Absorb liquids with vermiculite; sweep solids gently.DO NOT use metal tools (spark risk) or combustible materials (paper towels) for cleanup.

Chemical Profile & Hazard Assessment

Substance: 5-Chloro-6-nitropyrazine-2-carboxylic acid CAS: 1507759-83-2 Molecular Formula: C₅H₂ClN₃O₄[1][4]

Physicochemical Hazards

As a Senior Application Scientist, I must highlight the specific structural risks associated with this molecule beyond the standard SDS.

  • Energetic Potential (Nitro Group): The presence of a nitro group (

    
    ) on an electron-deficient pyrazine ring creates a system susceptible to energetic decomposition under thermal shock or friction.[1] While not a primary explosive, it should be treated as potentially shock-sensitive  when dry.[1][4]
    
  • Reactivity with Bases (Nucleophilic Substitution): The chlorine atom at the 5-position is highly activated by the adjacent nitro group and ring nitrogens.

    • Risk:[1][3][2][5] Contact with strong bases (NaOH, KOH, Amines) can trigger rapid nucleophilic aromatic substitution.[4] This reaction is exothermic and can lead to runaway decomposition or the formation of unstable hydroxy-nitro intermediates.[1]

  • Acidic Functionality: The carboxylic acid moiety (

    
    ) makes this compound acidic (
    
    
    
    ).[1] It will react with bicarbonates/carbonates to release
    
    
    gas, potentially pressurizing waste containers.[4]

Waste Stream Segregation Protocol

Core Directive: Never mix this compound with general "Organic Solvent" waste streams without verifying compatibility. The combination of an acidic proton, a halogen, and a nitro group requires a dedicated segregation strategy.[4]

Segregation Decision Tree

SegregationTree Start Waste: 5-Chloro-6-nitropyrazine-2-carboxylic acid Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Liquid Solution / Mother Liquor Form->Liquid StreamA Stream A: Solid Hazardous Waste (Tag: Toxic, Acidic) Solid->StreamA SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated StreamB Stream B: Halogenated Liquid Waste (Tag: Acidic, Nitro-compounds) Halogenated->StreamB StreamC Stream C: Non-Halogenated Liquid Waste (Tag: Acidic, Nitro-compounds) NonHalogenated->StreamC Warning CRITICAL STOP: Do NOT mix with Bases or Oxidizers StreamB->Warning StreamC->Warning

Figure 1: Decision logic for segregating waste streams to prevent incompatible reactions and ensure regulatory compliance.

Detailed Disposal Procedures

A. Solid Waste (Pure Compound)

Method: Lab Pack for Incineration.

  • Why: Chemical deactivation (e.g., oxidation or hydrolysis) in the lab is unsafe due to the nitro-pyrazine core's potential for unpredictable exotherms.

  • Protocol:

    • Collect solid waste in a wide-mouth high-density polyethylene (HDPE) or amber glass jar.[1]

    • Labeling: Must state "Solid Hazardous Waste: 5-Chloro-6-nitropyrazine-2-carboxylic acid".[1]

    • Hazard Tags: Check "Toxic", "Irritant".[4][6] Add a custom note: "Contains Nitro Group – Potential Energetic."

    • Seal the container with a screw cap (ensure the liner is Teflon/PTFE). Tape the cap to prevent loosening during transport.

B. Liquid Waste (Solutions)

Method: Segregated Solvent Stream.

  • Protocol:

    • pH Check: Ensure the solution is not basic. If the solution was part of a reaction mixture containing base, neutralize carefully with dilute HCl to pH 4-6 before adding to the waste container to prevent slow decomposition.[4]

    • Container: Use a dedicated carboy for "Halogenated Acidic Organics" if the solvent is DCM/Chloroform. Use "Non-Halogenated Acidic Organics" for alcohols/esters.

    • Do Not Overfill: Leave 10% headspace. The carboxylic acid can slowly decarboxylate or react with impurities to generate gas.

    • Secondary Containment: Always store the waste bottle in a polyethylene tray to capture leaks.

C. Contaminated Debris (Gloves, Weigh Boats)[3]
  • Dispose of as Solid Hazardous Waste . Do not throw in regular trash. The "Trace" amount rule (RCRA empty) applies only if the container is triple-rinsed, but for safety, treat all contact materials as hazardous.[4]

Regulatory Compliance (US Focus)

Adhering to RCRA (Resource Conservation and Recovery Act) standards is mandatory.

Parameter Classification / Code Reasoning
Waste Code D001 (Ignitable) or D003 (Reactive)Potential. While not strictly listed, the nitro group often triggers D003 protocols at disposal facilities.[4]
Halogen Content High The Chlorine atom mandates incineration at facilities with acid gas scrubbers (to capture HCl).
EPA Status Characteristic Hazardous Waste Not a P-listed or U-listed waste, but exhibits toxicity/reactivity characteristics.[1][4]

Labeling Requirement: Labels must comply with 29 CFR 1910.1200 (HazCom).

Text: "Hazardous Waste - 5-Chloro-6-nitropyrazine-2-carboxylic acid" Signal Word: WARNING Hazard Statements: Causes skin irritation.[1][4][2] Causes serious eye irritation.[2] Harmful if swallowed.[2]

Scientific Rationale for Protocols

Why we do NOT use Bleach (Hypochlorite) for Deactivation: Common lab wisdom suggests using bleach to oxidize organics. Do not do this.

  • Mechanism: Hypochlorite is a strong oxidizer and a base (

    
    ).
    
  • Reaction: Adding bleach to 5-Chloro-6-nitropyrazine-2-carboxylic acid introduces both an oxidizer and a strong nucleophile (

    
    ).[1][4] This can attack the pyrazine ring (already destabilized by the 
    
    
    
    and
    
    
    ), leading to rapid ring cleavage and the release of heat and toxic chloropicrin-like byproducts.[1]

Why we Segregate from General Organic Waste: General waste often contains acetone or other ketones. Under acidic conditions (provided by the carboxylic acid), ketones can form peroxides or condense.[4] Furthermore, if the general waste contains any amines (bases), they will react with the chloropyrazine core, generating heat in the waste drum.[4]

Disposal Workflow Diagram

DisposalFlow Generate Waste Generated Analyze Analyze Matrix (Solvent/Solid) Generate->Analyze SolidPath Solid Waste Analyze->SolidPath LiquidPath Liquid Waste Analyze->LiquidPath Container1 HDPE Jar (Lab Pack) SolidPath->Container1 Double Bag Container2 Carboy (Halogenated) LiquidPath->Container2 Check pH < 7 Label Apply Hazardous Waste Label Container1->Label Container2->Label Manifest EHS Manifest & Pickup Label->Manifest

Figure 2: Operational workflow for the safe packaging and handover of chemical waste.

References

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Waste Classification Codes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Potential carcinogenic hazards of non-regulated disinfection by-products. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-6-nitropyrazine-2-carboxylic acid

The following technical guide details the safety, logistical, and operational protocols for handling 5-Chloro-6-nitropyrazine-2-carboxylic acid . This content is designed for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling 5-Chloro-6-nitropyrazine-2-carboxylic acid . This content is designed for researchers and drug development professionals requiring immediate, actionable data.

[1]

Part 1: Executive Safety Summary & Risk Assessment

Core Directive: Treat this compound as a Corrosive and Potentially Energetic intermediate. The combination of the electron-withdrawing nitro and chloro groups on the pyrazine ring significantly increases the acidity of the carboxylic moiety (predicted pKa < 2.0) and introduces thermal instability risks.

Hazard Identification Matrix
Hazard ClassSeverityMechanism of Action
Skin Corrosion/Irritation Category 1B (High) Strong acidity coupled with lipophilic pyrazine ring allows rapid dermal penetration and tissue destruction.[1]
Serious Eye Damage Category 1 (Critical) Irreversible corneal damage possible upon contact due to pH extremes and reactivity.
Thermal Instability Moderate to High The nitro-pyrazine motif is energetic. Decomposition may release NOx and HCl gases; shock sensitivity is possible if dry/pure.
Respiratory Toxicity Category 3 (STOT) Inhalation of dust causes severe mucosal irritation or chemical pneumonitis.
The "Why" Behind the Protocol
  • Acidity: The electron-poor pyrazine ring makes the carboxylic acid proton highly labile. Standard "irritant" protocols are insufficient; acid-gas rated PPE is required.

  • Nitro Group: Nitro groups in ortho-positions to leaving groups (Chlorine) usually indicate high reactivity toward nucleophiles (like skin proteins), causing sensitization.

  • Moisture Sensitivity: Hydrolysis of the chloro-group (releasing HCl) is accelerated by moisture, necessitating inert storage.

Part 2: Strategic Personal Protective Equipment (PPE)

Do not rely on generic lab safety rules. Use this targeted protection strategy.

PPE Specifications Table
ComponentRecommendationTechnical Justification
Hand Protection Double Nitrile (0.11mm min) Outer: Standard Nitrile (4 mil).[1] Inner: Extended cuff Nitrile (5-6 mil). Latex is not recommended due to poor resistance to organic acids and potential permeation of nitro-aromatics.
Respiratory P100 / N95 + Fume Hood If handling outside a hood (strictly prohibited except for sealed containers), a full-face respirator with ABEK1 (Acid/Organic) cartridges is mandatory to neutralize potential HCl off-gassing.
Eye/Face Goggles + Face Shield Safety glasses are insufficient. The corrosive nature requires a sealed goggle environment to prevent vapor contact, plus a shield for splash protection during hydrolysis events.
Body Tyvek® Lab Coat / Apron Cotton coats absorb acids. Use a chemical-resistant apron (Neoprene or PVC) over a lab coat for weighing/synthesis.
PPE Decision Logic (Visualization)

The following decision tree outlines the required PPE based on the operational state of the chemical.

PPE_Decision_Logic Start Handling 5-Chloro-6-nitropyrazine-2-carboxylic acid State_Check Determine Physical State / Operation Start->State_Check Solid_Weighing Solid Handling (Weighing/Transfer) State_Check->Solid_Weighing Solution_Prep In Solution / Reaction State_Check->Solution_Prep Spill_Cleanup Spill / Decontamination State_Check->Spill_Cleanup PPE_Level_1 Level 1: Fume Hood + Double Nitrile + Goggles Solid_Weighing->PPE_Level_1 < 1g PPE_Level_2 Level 2: Level 1 + Face Shield + Acid Apron Solid_Weighing->PPE_Level_2 > 1g (Dust Risk) Solution_Prep->PPE_Level_1 Dilute Solution_Prep->PPE_Level_2 Concentrated/Heating PPE_Level_3 Level 3: Full Face Respirator (ABEK) + Tyvek Suit Spill_Cleanup->PPE_Level_3

Figure 1: PPE Selection Logic based on operational risk.[1] Note that spill cleanup requires the highest level of respiratory protection due to potential HCl release.[1]

Part 3: Operational Handling Protocols

Storage & Stability[1]
  • Temperature: Store at 2°C to 8°C . Thermal degradation can accelerate autocatalytically.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The C-Cl bond is susceptible to hydrolysis; moisture ingress will generate HCl gas inside the container, pressurizing it.

  • Container: Amber glass with Teflon-lined caps. Avoid metal spatulas (corrosion risk) or ground glass joints without grease (seizing risk).

Weighing & Transfer (Step-by-Step)
  • Preparation: Pre-cool the receiving flask if the reagent has been stored cold to prevent condensation.

  • Static Control: Use an anti-static gun or ionizer. Nitro-aromatic powders can be static-prone and fluffy, increasing inhalation risk.[1]

  • Transfer:

    • Never weigh on an open bench.

    • Use a disposable anti-static weighing boat.

    • Immediately re-seal the stock container with Parafilm or electrical tape after use.

  • Neutralization: Wipe down the balance area with a 10% Sodium Carbonate (Na2CO3) solution immediately after use to neutralize invisible acidic residues.

Reaction Setup (Critical Safety)
  • Exotherm Warning: When reacting with amines or strong nucleophiles, the displacement of the chlorine atom is highly exothermic.

  • Dosing: Add the nucleophile slowly at 0°C.

  • Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust, as NOx or HCl fumes may evolve if the reaction runs away.

Part 4: Emergency Response & Disposal[1]

Decontamination of Spills

Do not use water initially. Water may liberate HCl gas and spread the acid.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Full-Face Respirator and chemically resistant gloves.

  • Cover: Gently cover the spill with Sodium Bicarbonate (NaHCO3) or Calcium Carbonate . Wait for bubbling to cease (neutralization).

  • Clean: Absorb the neutralized paste with vermiculite or sand.

  • Wash: Clean the surface with soap and water only after neutralization.

Waste Disposal Strategy
  • Segregation: Do NOT mix with general organic waste.

  • Labeling: Tag as "Halogenated Organic - Acidic - Nitro Compound".

  • Incompatibility: Keep separate from strong bases (violent heat generation) and oxidizers.

  • Destruction: Incineration is the preferred method, but the facility must be equipped with scrubbers for NOx and HCl.

Part 5: References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Chloropyrazine-2-carboxylic acid (Analogous Hazard Data). Retrieved from

  • BLD Pharm. (2024). Product Safety Information: 5-Chloro-6-nitropyrazine-2-carboxylic acid (CAS 1507759-83-2).[1][2] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Methyl 5-chloropyrazine-2-carboxylate (Structural Analog).[1] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Nitropyridine derivatives (General Handling of Nitro-Heterocycles). Retrieved from

Sources

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